Product packaging for 2-Benzoyl-1-indanone(Cat. No.:CAS No. 5323-75-1)

2-Benzoyl-1-indanone

Cat. No.: B15488145
CAS No.: 5323-75-1
M. Wt: 236.26 g/mol
InChI Key: MENNOJMRPYPXKI-UHFFFAOYSA-N
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Description

2-Benzoyl-1-indanone represents a valuable indanone-based scaffold in medicinal chemistry and organic synthesis. Scientific literature, including patent applications, highlights derivatives of this compound as showing promise in pharmacological research for their anti-inflammatory properties. These compounds have been studied for their ability to inhibit the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) . Further research into structurally similar indanone compounds indicates potential in anticancer agent development. Some 2-benzyl-indanone analogs function by inhibiting microtubule polymerization, a key mechanism for halting cell division, and have demonstrated cytotoxic effects in vivo against cancers such as carcinoma . The compound also serves as a key synthetic intermediate; for instance, it undergoes reactions such as conjugate addition with phenylmagnesium bromide to yield more complex structures like 2-benzoyl-3-phenylindene . Synthetic methodologies for creating this family of compounds, for example from 2-aryl-1-tetralones, continue to be an active area of study in synthetic communications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B15488145 2-Benzoyl-1-indanone CAS No. 5323-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5323-75-1

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-benzoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H12O2/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)18/h1-9,14H,10H2

InChI Key

MENNOJMRPYPXKI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Benzoyl-1-indanone, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic route via intramolecular Claisen condensation, provides detailed experimental protocols, and summarizes its key characterization data.

Synthesis of this compound

The primary synthetic route to this compound is through an intramolecular Claisen condensation of a diester precursor. This reaction is a powerful tool in organic synthesis for the formation of cyclic β-keto esters.[1][2]

Reaction Scheme: Intramolecular Claisen Condensation

The synthesis begins with the preparation of a suitable diester, which then undergoes cyclization in the presence of a strong base to yield the target molecule.

G start Methyl 2-(2-methoxycarbonylbenzyl)benzoate base Strong Base (e.g., NaH, NaOEt) start->base Deprotonation intermediate Enolate Intermediate base->intermediate cyclization Intramolecular Nucleophilic Acyl Substitution intermediate->cyclization Attack on second ester carbonyl product This compound cyclization->product workup Acidic Workup product->workup Protonation

Caption: Intramolecular Claisen condensation workflow for this compound synthesis.

Experimental Protocols

Synthesis of this compound via Intramolecular Claisen Condensation

This protocol is adapted from established procedures for similar Claisen condensations.[3]

Materials:

  • Methyl 2-(2-methoxycarbonylbenzyl)benzoate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of Methyl 2-(2-methoxycarbonylbenzyl)benzoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or sodium ethoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physicochemical Properties
PropertyValue
Melting Point108 °C[4]
Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogue, 2-benzoyl-1,3-indandione, and general spectroscopic principles.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the benzoyl and indanone aromatic rings. The methylene protons of the indanone ring would likely appear as a singlet or a complex multiplet in the aliphatic region (δ 3.0-4.0 ppm). The exact chemical shifts and coupling patterns would depend on the specific substitution and conformation of the molecule.[5][6][7][8][9][10]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 13C NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and benzoyl groups in the downfield region (δ 190-210 ppm). Aromatic carbons will resonate in the δ 120-140 ppm range, and the aliphatic methylene carbon of the indanone ring will appear further upfield.[5][11]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations.[12] For the closely related 2-benzoyl-1,3-indandione, a spectrum is available.[4]

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ketone, Indanone)1700 - 1725
C=O (Ketone, Benzoyl)1660 - 1685
C=C (Aromatic)1450 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Mass Spectrometry (MS):

The mass spectrum of 2-benzoyl-1,3-indandione shows a molecular ion peak corresponding to its molecular weight.[13][14][15] The fragmentation pattern of this compound is expected to involve cleavage of the benzoyl group and fragmentation of the indanone ring system. Common fragments would likely include the benzoyl cation (m/z 105) and fragments arising from the loss of CO.[16]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural analogues, particularly 2-benzylidene-1-indanone derivatives, have demonstrated significant anti-inflammatory properties.[17] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17]

The proposed mechanism of action for these derivatives involves the modulation of key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Leads to production of NFkB->Cytokines Leads to production of Indanone 2-Benzylidene-1-indanone Derivatives Indanone->MAPK Inhibits Indanone->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathway modulation by indanone derivatives.

Given the structural similarity, it is plausible that this compound may also exhibit interesting biological activities. Further research is warranted to explore its potential as a modulator of inflammatory responses or other cellular processes. The indanone scaffold is recognized as a privileged structure in medicinal chemistry with a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[16][18][19]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound, paving the way for further investigation into its properties and potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Benzoyl-1-indanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1-indanone is a dicarbonyl compound belonging to the indanone class of molecules. The indanone scaffold is a recurring motif in numerous biologically active compounds and natural products, drawing significant interest from the medicinal chemistry and drug development communities. Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, serving as a valuable resource for researchers and scientists in the field.

Chemical Structure and Properties

This compound possesses a core 1-indanone structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring. The key feature of this molecule is the presence of a benzoyl group attached to the second position of the indanone ring.

Molecular Formula: C₁₆H₁₂O₂

Molecular Weight: 236.27 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited. The following table summarizes the available information.

PropertyValueSource
Boiling Point402.6 °C at 760 mmHgLookChem[1]
Flash Point150.8 °CLookChem[1]
Vapor Pressure1.08E-06 mmHg at 25°CLookChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indanone and benzoyl moieties, typically in the range of 7.0-8.0 ppm. The methylene protons of the cyclopentanone ring would likely appear as multiplets in the aliphatic region. The single proton at the chiral center (C2) would also be present in this region and its coupling pattern would provide structural information.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (one in the indanone ring and one in the benzoyl group), expected to be in the downfield region (190-210 ppm). Aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the cyclopentanone ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the two carbonyl groups. The exact positions of these bands can be influenced by the electronic environment and potential intramolecular interactions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzoyl group, leading to characteristic fragment ions. Analysis of the fragmentation can provide valuable information for structural elucidation.

Experimental Protocols

A concise synthesis of this compound has been reported via a two-step ring contraction of 2-aryl-1-tetralones. This process involves an acid-catalyzed auto-oxidative fragmentation followed by an intramolecular Claisen condensation.

Synthesis of this compound

The synthesis of this compound can be achieved through the intramolecular Claisen condensation of methyl-2-(3-oxo-3-aryl) benzoates.

Materials:

  • Methyl-2-(3-oxo-3-aryl) benzoates

  • Potassium tert-butoxide (KOtBu)

  • Dry Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Methyl-2-(3-oxo-3-aryl) benzoates (1.00 mmol) in dry THF (20 ml) in a round-bottom flask, add KOtBu (130 mg, 1.16 mmol) at room temperature.

  • Fit the reaction flask with a septum and an argon-filled balloon and stir for 10 minutes.

  • Quench the reaction with a saturated NH₄Cl solution (10 ml).

  • Extract the mixture with ethyl acetate (2 x 50 ml).

  • Combine the organic layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Methyl-2-(3-oxo-3-aryl) benzoate react Intramolecular Claisen Condensation (KOtBu, THF, RT, 10 min) start->react quench Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify end This compound purify->end Potential_Signaling_Pathways This compound This compound Cellular Targets Cellular Targets This compound->Cellular Targets Interacts with Signaling Pathways Signaling Pathways Cellular Targets->Signaling Pathways Modulates Biological Response Biological Response Signaling Pathways->Biological Response Leads to

References

An In-depth Technical Guide to 2-Benzoyl-1-indanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides comprehensive information on 2-Benzoyl-1-indanone and its closely related and extensively studied analog, 2-Benzylidene-1-indanone. While the exact compound "this compound" is not widely documented in scientific literature, 2-Benzylidene-1-indanone represents a significant class of compounds with a broad spectrum of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into the signaling pathways associated with these molecules.

Compound Identification and Properties

Due to the limited availability of data for "this compound," this guide will focus on the well-characterized analog, 2-Benzylidene-1-indanone. It is plausible that "this compound" may be a synonym or a closely related derivative.

Data Presentation

PropertyValueSource
Compound Name 2-Benzylidene-1-indanonePubChem
CAS Number 5706-12-7Sigma-Aldrich[1]
Molecular Formula C₁₆H₁₂OPubChem[2]
Molecular Weight 220.26 g/mol PubChem[2]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 2-Benzylidene-1-indanone derivatives, which are potent anti-inflammatory agents.

General Synthesis of 2-Benzylidene-1-indanone Derivatives

A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation reaction.[3] This reaction involves the condensation of 1-indanone with a substituted benzaldehyde in the presence of a base.

Materials:

  • 1-Indanone

  • Substituted benzaldehydes

  • Methanol

  • Piperidine (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1-indanone (0.01 mol) and an equimolar amount of the desired substituted benzaldehyde in methanol (10 ml).[3]

  • Add a catalytic amount of piperidine to the mixture.[3]

  • Reflux the reaction mixture at 75°C–85°C for 12 hours.[3]

  • After cooling, the precipitate formed is collected by filtration.[3]

  • Wash the crude product with cold methanol.[3]

  • Recrystallize the product from ethanol to obtain the purified 2-benzylidene-1-indanone derivative.[3]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of 2-benzylidene-1-indanone derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[1][4]

Cell Culture and Treatment:

  • Murine primary macrophages (MPMs) are seeded in 96-well plates at a density of 5,000 cells per well.[4]

  • The cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • After 24 hours, the cells are pre-treated with the test compounds (e.g., at a concentration of 10 µM) for 30 minutes.[4]

  • Subsequently, the cells are stimulated with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response.[4]

Cytokine Measurement (ELISA):

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.[4]

  • The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Signaling Pathways

2-Benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[4]

NF-κB/MAPK Signaling Pathway in Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on the surface of macrophages, LPS triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38). These signaling pathways are crucial for the expression of pro-inflammatory genes, including those encoding for TNF-α and IL-6.[4] Certain 2-benzylidene-1-indanone derivatives have been found to inhibit the activation of the NF-κB/MAPK signaling pathway induced by LPS.[4]

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n MAPKs MAPKs (ERK, JNK, p38) MAPKKs->MAPKs MAPKs_n MAPKs MAPKs->MAPKs_n translocates Compound 2-Benzylidene-1-indanone Derivative Compound->TAK1 inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkappaB_n->Genes MAPKs_n->Genes

Figure 1: Simplified schematic of the LPS-induced NF-κB and MAPK signaling pathways.

References

literature review of 2-Benzoyl-1-indanone synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of the primary synthetic methodologies for 2-benzoyl-1-indanone, a significant scaffold in medicinal chemistry and materials science. The document details key synthetic strategies, including intramolecular Claisen-type condensation, Friedel-Crafts acylation followed by C-2 functionalization, and a multi-step approach involving Knoevenagel condensation. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Intramolecular Claisen-Type Condensation of 2-Aryl-1-tetralones

A concise and efficient route to 2-benzoyl-1-indanones involves a two-step sequence starting from readily available 2-aryl-1-tetralones. This method, reported by Ghosh et al. in 2020, proceeds via an acid-catalyzed air-oxidative fragmentation followed by an intramolecular Claisen-type condensation.

Reaction Pathway

The overall transformation can be visualized as a ring contraction of the 2-aryl-1-tetralone. The first step involves the oxidative cleavage of the C-C bond between the aryl group and the tetralone core to form a methyl 2-(3-oxo-3-aryl)benzoate intermediate. This intermediate then undergoes an intramolecular Claisen condensation to yield the desired this compound.

Claisen_Condensation Tetralone 2-Aryl-1-tetralone Intermediate Methyl 2-(3-oxo-3-aryl)benzoate Tetralone->Intermediate  Acid-catalyzed  air oxidation Product This compound Intermediate->Product  Intramolecular Claisen  Condensation (KOtBu)

Caption: Intramolecular Claisen-Type Condensation Pathway.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(3-oxo-3-aryl)benzoates

A detailed experimental protocol for this step was not available in the reviewed literature.

Step 2: Intramolecular Claisen Condensation

To a solution of the appropriate Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 mL) in a round-bottom flask, potassium tert-butoxide (KOtBu) (130 mg, 1.16 mmol) was added at room temperature. The reaction flask was then fitted with a septum and an argon-filled balloon and stirred for 10 minutes. The reaction was subsequently quenched with a saturated NH4Cl solution (10 mL) and extracted with ethyl acetate (2 x 50 mL). The combined organic layers were washed with brine (10 mL) and dried over anhydrous sodium sulfate.

Quantitative Data
EntryStarting 2-Aryl-1-tetraloneProduct this compoundYield (%)
12-Phenyl-1-tetraloneThis compound85
22-(4-Methoxyphenyl)-1-tetralone2-(4-Methoxybenzoyl)-1-indanone82
32-(4-Chlorophenyl)-1-tetralone2-(4-Chlorobenzoyl)-1-indanone88

Synthesis via Friedel-Crafts Acylation and Subsequent C-2 Benzoylation

A more traditional approach to the 1-indanone core involves an intramolecular Friedel-Crafts acylation of a suitable precursor. The resulting 1-indanone can then be functionalized at the C-2 position with a benzoyl group.

Friedel-Crafts Acylation for 1-Indanone Synthesis

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a well-established method for the synthesis of 1-indanones.[1]

Friedel_Crafts Substrate 3-Arylpropionic Acid or Acid Chloride Product 1-Indanone Substrate->Product  Lewis Acid (e.g., AlCl3) or Brønsted Acid

Caption: Intramolecular Friedel-Crafts Acylation.

A one-pot process for preparing 1-indanones from benzoic acids has also been described, involving the reaction of the corresponding acyl chloride with ethylene followed by an intramolecular Friedel-Crafts alkylation.[1]

C-2 Benzoylation of 1-Indanone

The introduction of a benzoyl group at the C-2 position of 1-indanone can be achieved through various methods, with the Stork enamine synthesis being a prominent example.[2] This method involves the formation of an enamine from 1-indanone and a secondary amine, which then acts as a nucleophile to attack benzoyl chloride. Subsequent hydrolysis yields the desired this compound.

Stork_Enamine Indanone 1-Indanone Enamine Enamine Intermediate Indanone->Enamine  Secondary Amine  (e.g., Pyrrolidine) Iminium Iminium Salt Enamine->Iminium  Benzoyl Chloride Product This compound Iminium->Product  Hydrolysis

Caption: Stork Enamine Synthesis Workflow.

Experimental Protocol for Stork Enamine Acylation (General)

Step 1: Enamine Formation

A solution of 1-indanone and a secondary amine (e.g., pyrrolidine) in a suitable solvent like benzene is heated under reflux with azeotropic removal of water.

Step 2: Acylation

The formed enamine is then reacted with benzoyl chloride.

Step 3: Hydrolysis

The resulting iminium salt is hydrolyzed with aqueous acid to afford this compound.

A specific, detailed experimental protocol for the direct benzoylation of 1-indanone to this compound was not found in the reviewed literature.

Multi-Step Synthesis via Knoevenagel Condensation

An alternative route to a related class of compounds, 2-benzylidene-1-indanones, involves a Knoevenagel condensation between o-phthalaldehyde and an acetophenone derivative.[3] These compounds can potentially be converted to 2-benzoyl-1-indanones through oxidation.

Synthesis of 2-Benzylidene-1-indanone Derivatives

This method, reported by Álvarez-Toledano et al. in 2014, provides a straightforward synthesis of 2-benzylidene-1-indanone derivatives.

Experimental Protocol

The ligands were prepared by reacting o-phthalaldehyde (1.0 eq.) and the corresponding acetophenone (1.0 eq.) in an ethanolic solution of sodium hydroxide (2.4 eq.). The reaction mixture was stirred at 0°C for approximately 3 hours and then poured into a mixture of ice and commercial hydrochloric acid until a pH of 3 was reached.

Quantitative Data
EntryAcetophenone DerivativeProduct 2-Benzylidene-1-indanone DerivativeYield (%)
1Acetophenone2-Benzylidene-1-indanone90
24'-Methylacetophenone2-(4-Methylbenzylidene)-1-indanone85
34'-Methoxyacetophenone2-(4-Methoxybenzylidene)-1-indanone88

Conclusion

This guide has outlined three principal synthetic strategies for obtaining this compound and its derivatives. The intramolecular Claisen-type condensation offers a concise route with good yields. The Friedel-Crafts acylation provides a classic and versatile method for constructing the 1-indanone core, which can then be functionalized. Finally, the multi-step synthesis involving a Knoevenagel condensation yields 2-benzylidene-1-indanones, which are valuable precursors. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. Further research into the direct C-2 benzoylation of 1-indanone could provide an even more streamlined approach to this important class of compounds.

References

The Rising Therapeutic Potential of 2-Substituted-1-Indanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives substituted at the 2-position, particularly 2-benzylidene-1-indanones, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. While the primary focus of this document is on the well-studied 2-benzylidene-1-indanones due to the wealth of available data, the presented findings offer valuable insights into the potential of the closely related 2-benzoyl-1-indanone class.

Anticancer Activity

2-Benzylidene-1-indanone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[2]

Table 1: Anticancer Activity of 2-Benzylidene-1-Indanone Derivatives
CompoundCancer Cell LineActivityIC50 (nM)Reference
2-Benzylidene-1-indanone derivativesBreast (MCF-7)Cytotoxicity10 - 880[1]
Colon (HCT)Cytotoxicity10 - 880[1]
Leukemia (THP-1)Cytotoxicity10 - 880[1]
Lung (A549)Cytotoxicity10 - 880[1]
VariousTubulin Polymerization Inhibition620 - 2040[1]
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneVariousCytotoxicity10 - 14760[3][4]
Experimental Protocols

Cytotoxicity Assay (Sulphorhodamine B Assay) [5]

  • Cell Plating: Human cancer cell lines (e.g., DLD1, MCF-7, DU145) are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the 2-benzylidene-1-indanone derivatives and incubated for a specified period.

  • Cell Fixation: The cells are fixed with trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with Sulphorhodamine B solution.

  • Absorbance Reading: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at 540 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth is determined.

Tubulin Polymerization Inhibition Assay [2]

Detailed protocols for in vitro tubulin polymerization assays typically involve incubating purified tubulin with the test compounds and monitoring the change in turbidity or fluorescence over time. A compound that inhibits tubulin polymerization will prevent the increase in signal that is observed in the control group.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of 2-benzylidene-1-indanone derivatives, particularly in the context of acute lung injury.[6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives
CompoundCell LineTargetActivity% Inhibition (at 10 µM)Reference
4dRAW 264.7 MacrophagesTNF-αInhibition83.73[7]
IL-6Inhibition69.28[7]
8fMurine Primary MacrophagesIL-6Inhibition-[6]
TNF-αInhibition-[6]
Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production [6][7]

  • Cell Culture: Murine primary macrophages (MPMs) or RAW 264.7 macrophages are cultured in appropriate media.

  • Compound Pre-incubation: The cells are pre-incubated with the test compounds (e.g., at 10 µM) for 30 minutes.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., at 0.5 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Calculation of Inhibition: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of these derivatives are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines induces transcription of Indanone 2-Benzylidene-1-indanone Derivative (e.g., 8f) Indanone->IKK inhibits Indanone->MAPK inhibits MAPK->Nucleus

Caption: Inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective and Neurological Activity

Derivatives of 2-benzylidene-1-indanone have also been investigated for their potential in treating neurological conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9][10] Their mechanisms of action in this context include the inhibition of monoamine oxidase (MAO) enzymes and antagonism of adenosine receptors.

Table 3: Neurological Activity of 2-Benzylidene-1-Indanone Derivatives
Compound ClassTargetActivityIC50 / KiReference
2-Benzylidene-1-indanonesMAO-BInhibition<2.74 µM (most potent <0.1 µM)[9]
MAO-AInhibition0.131 µM (most potent)[9]
2-Benzylidene-1-indanone analoguesAdenosine A1 ReceptorAntagonism-[8]
Adenosine A2A ReceptorAntagonism-[8]
Methoxy substituted 2-benzylidene-1-indanonesAdenosine A1 ReceptorAntagonism0.042 µM (most potent)[11]
Adenosine A2A ReceptorAntagonism0.078 µM (most potent)[11]
2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-isomer)Acetylcholinesterase (AChE)Inhibition39 nM[10]
MAO-BInhibition355 nM[10]
Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay [9]

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.

  • Incubation: The enzymes are incubated with various concentrations of the test compounds.

  • Substrate Addition: A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B) is added to initiate the reaction.

  • Fluorescence Measurement: The formation of the product is monitored by measuring the fluorescence at specific excitation and emission wavelengths.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.

Adenosine Receptor Binding Assay [8]

  • Membrane Preparation: Membranes from cells expressing adenosine A1 or A2A receptors are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compounds.

  • Separation: Bound and free radioligand are separated by filtration.

  • Scintillation Counting: The amount of bound radioactivity is measured using a scintillation counter.

  • Ki Calculation: The inhibitory constant (Ki) is determined from the IC50 values.

Experimental Workflow

G Start Synthesized 2-Benzylidene-1-indanone Derivatives Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Start->Screening Hit Hit Compounds Screening->Hit DoseResponse Dose-Response Studies Hit->DoseResponse Mechanism Mechanism of Action Studies Hit->Mechanism IC50 Determination of IC50/EC50 DoseResponse->IC50 Lead Lead Compound Identification IC50->Lead Pathway Signaling Pathway Analysis Mechanism->Pathway InVivo In Vivo Animal Models Mechanism->InVivo Pathway->Lead InVivo->Lead

Caption: A general workflow for the biological evaluation.

Conclusion

The 2-substituted-1-indanone scaffold, particularly the 2-benzylidene derivatives, represents a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, anti-inflammatory, and neuroprotective activities has provided a solid foundation for further investigation. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide offer valuable tools for researchers and drug development professionals. While more specific research into this compound derivatives is warranted, the promising results from the closely related 2-benzylidene class suggest that this is a fruitful area for future exploration. The continued optimization of this scaffold holds the potential to yield potent and selective drug candidates for a variety of diseases.

References

2-Benzoyl-1-indanone: A Technical Guide to its Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoyl-1-indanone is a β-dicarbonyl compound belonging to the indanone class of molecules, a scaffold of significant interest in medicinal chemistry. While the broader family of 1-indanone derivatives has been extensively studied for a variety of pharmacological activities, the specific history and properties of this compound are less documented. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and historical context of this compound, with a focus on a modern synthetic approach. Detailed experimental protocols, tabulated quantitative data, and diagrams of the synthetic pathway are presented to serve as a resource for researchers in organic synthesis and drug discovery.

Introduction

The 1-indanone scaffold is a core structural motif found in numerous bioactive natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. A notable example is Donepezil, a 1-indanone derivative approved for the treatment of Alzheimer's disease. The 2-benzoyl derivative of 1-indanone is of particular interest due to its nature as a β-dicarbonyl compound, which can exist in tautomeric forms and act as a chelator for metal ions. Transition metal complexes of 2-benzoyl-1-indanones have been investigated for applications in material science and for their potential anticarcinogenic properties.[1]

This guide focuses on a modern and efficient two-step synthesis of this compound from 2-aryl-1-tetralones, as detailed by Kumari et al. in 2020.[1] This method offers a novel ring contraction strategy and provides a reliable route to this important synthetic intermediate.

History of Synthesis

Physicochemical and Spectroscopic Properties

The quantitative data for this compound is summarized in the table below. This data is crucial for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₂N/A
Molecular Weight 236.27 g/mol N/A
Melting Point 92 °C[1]
Appearance Light yellow solid[1]
¹H NMR (300MHz, CDCl₃) δ (ppm) 15.06 (1H, br), 7.92-7.98 (2H, m), 7.90 (1H, d, J=7.6 Hz), 7.60-7.45 (5H, m), 7.44 (1H, dd, J=7.6Hz, 7.6Hz), 3.94 (2H, s)[1]
¹³C NMR (75MHz, CDCl₃) δ (ppm) 195.9, 171.0, 148.7, 138.1, 135.0, 133.5, 131.4, 128.8, 128.3, 127.6, 125.7, 123.6, 109.6, 32.4[1]

Experimental Protocols

The following protocols are based on the synthesis of this compound from 2-aryl-1-tetralones as described by Kumari et al.[1]

Step 1: Synthesis of Methyl-2-(3-oxo-3-aryl) Benzoates from 2-Aryl-1-tetralones (Air Oxidation)

This step involves the acid-catalyzed auto-oxidative fragmentation of 2-aryl-1-tetralones in the presence of methanol and air.

  • Reagents and Equipment:

    • 2-Aryl-1-tetralone

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • Dissolve the 2-aryl-1-tetralone in methanol in a round bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Fit the flask with a reflux condenser open to the air.

    • Heat the mixture to reflux and stir for the required time until the reaction is complete (monitored by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • The resulting crude product, methyl-2-(3-oxo-3-aryl) benzoate, can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound via Intramolecular Claisen Condensation

This step involves the intramolecular cyclization of the intermediate dicarbonyl compound.

  • Reagents and Equipment:

    • Methyl-2-(3-oxo-3-aryl) benzoate

    • Potassium tert-butoxide (KOtBu)

    • Dry Tetrahydrofuran (THF)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Round bottom flask with septum and argon/nitrogen inlet

    • Magnetic stirrer

  • Procedure:

    • To a solution of Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 ml) in a round bottom flask, add KOtBu (130mg, 1.16mmol) at room temperature.[1]

    • Fit the reaction flask with a septum and an argon-filled balloon and stir for 10 minutes.[1]

    • Quench the reaction with a saturated NH₄Cl solution (10 ml).[1]

    • Extract the aqueous layer with ethyl acetate (2 x 50 ml).[1]

    • Combine the organic layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate.[1]

    • Evaporate the solvent to obtain the crude product.[1]

    • Purify the crude product by column chromatography using 5% EtOAc/Hexane as the eluent to yield this compound (which exists as its tautomer, 2-hydroxyarylidene-1-indanone).[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanism of the key cyclization step.

Synthesis_of_2_Benzoyl_1_indanone cluster_step1 Step 1: Oxidative Fragmentation cluster_step2 Step 2: Intramolecular Claisen Condensation A 2-Aryl-1-tetralone B Methyl-2-(3-oxo-3-aryl) benzoate A->B  H₂SO₄ (cat.), MeOH, Air, Reflux C Methyl-2-(3-oxo-3-aryl) benzoate D This compound C->D  KOtBu, THF, rt

Caption: Synthetic pathway for this compound.

Claisen_Condensation_Mechanism start Methyl-2-(3-oxo-3-aryl) benzoate enolate Enolate Intermediate start->enolate 1. KOtBu (Base) product This compound enolate->product 2. Intramolecular   Nucleophilic Attack 3. Elimination of MeO⁻

Caption: Mechanism of the Intramolecular Claisen Condensation.

Biological Activity

There is limited direct information on the biological activity of this compound itself. However, its derivatives, particularly 2-benzylidene-1-indanones, have been the subject of significant research. These derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] The mechanism of action for some of these derivatives involves the inhibition of the NF-κB and MAPK signaling pathways.[3]

Given the structural similarity, it is plausible that this compound could serve as a valuable scaffold for the development of novel anti-inflammatory agents. Further research is warranted to elucidate the specific biological profile of the parent compound.

Conclusion

This compound is an important synthetic intermediate with potential applications in medicinal chemistry and material science. While its early history is not as well-documented as other members of the indanone family, modern synthetic methods provide an efficient route to this compound. The detailed experimental protocols and characterization data presented in this guide offer a valuable resource for researchers. Future studies should focus on exploring the direct biological activities of this compound to determine its potential as a therapeutic agent.

References

Potential Therapeutic Applications of 2-Benzoyl-1-indanone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Among these, 2-benzoyl-1-indanone and its derivatives, particularly 2-benzylidene-1-indanones, have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anti-inflammatory, anticancer, and neuroprotective properties of these compounds. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anti-inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have demonstrated notable anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is largely attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

A study by Xiao et al. (2018) investigated a series of 2-benzylidene-1-indanone derivatives for their ability to inhibit TNF-α and IL-6 release in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[1] The results for selected compounds are summarized in the table below.

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6
4d 1083.7369.28
8f 1085.2188.15
Xanthohumol (Control) 1080.1275.43

Data sourced from Xiao et al., 2018.[1]

Another study on a novel arylidene indanone small molecule, IPX-18, reported the following IC50 values for cytokine inhibition:[2]

CytokineAssay SystemIC50 (nM)
TNF-α Human Whole Blood298.8
PBMCs96.29
IFN-γ Human Whole Blood217.6
PBMCs103.7
Signaling Pathway

The anti-inflammatory effects of 2-benzylidene-1-indanone derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways, which are activated by LPS. A simplified diagram of this signaling cascade is presented below.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6) cytokines Pro-inflammatory Cytokines genes->cytokines expression indanone 2-Benzylidene-1-indanone Derivatives indanone->IKK Inhibits G cluster_0 In Vitro Studies cluster_1 In Vivo Studies synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Assay (MTT/SRB) synthesis->cytotoxicity mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) cytotoxicity->mechanism animal_model Xenograft Animal Model mechanism->animal_model Lead Compound Selection efficacy Efficacy and Toxicity Evaluation animal_model->efficacy G start1 Substituted 1-Indanone reaction Claisen-Schmidt Condensation (Base or Acid Catalyst) start1->reaction start2 Substituted Benzaldehyde start2->reaction product 2-Benzylidene-1-indanone Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

References

Theoretical Calculations on the Structure of 2-Benzoyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1-indanone and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. As structural analogs of chalcones, they possess a rigid framework incorporating an α,β-unsaturated ketone system within a five-membered ring, which imparts unique chemical and biological properties.[1] This technical guide provides an in-depth overview of the theoretical and experimental approaches used to elucidate the structure of this compound, with a focus on computational chemistry, spectroscopic analysis, and potential biological implications. While specific theoretical studies on the parent this compound are limited in publicly available literature, this guide draws upon data from closely related analogs, particularly 2-benzylidene-1-indanone derivatives, to provide a comprehensive framework for understanding its structural characteristics.

Theoretical Calculations and Molecular Modeling

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. These methods can provide insights into molecular geometry, electronic distribution, and reactivity.

Computational Methodology

A common and effective approach for the theoretical study of indanone derivatives involves DFT calculations using the B3LYP functional with a suitable basis set, such as 6-31G(d).[2] This level of theory has been successfully applied to calculate various quantum chemical parameters for 2-benzylidene-1-indanone and its derivatives.[2]

Logical Workflow for Theoretical Analysis:

G cluster_0 Computational Workflow cluster_1 Calculated Properties A Initial Structure Generation (2D to 3D conversion) B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirmation of minima) B->C D Calculation of Molecular Properties C->D E Analysis of Results D->E F Optimized Geometric Parameters (Bond lengths, angles) D->F G Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->G H Molecular Electrostatic Potential (MEP) D->H I Global Reactivity Descriptors D->I J Spectroscopic Properties (IR, NMR) D->J

Caption: Workflow for theoretical calculations on this compound.

Key Structural Features and Keto-Enol Tautomerism

A crucial aspect of the this compound structure is the potential for keto-enol tautomerism. The presence of a hydrogen atom at the C2 position, flanked by two carbonyl groups, allows for the formation of two possible enol tautomers.

Keto-Enol Tautomerism of this compound:

G cluster_0 Keto-Enol Tautomers Keto Keto Form Enol1 Enol Form 1 Keto->Enol1 Equilibrium Enol2 Enol Form 2 Keto->Enol2 Equilibrium G A Starting Material (e.g., 2-Aryl-1-tetralone) B Oxidative Fragmentation A->B C Intermediate (Methyl-2-(3-oxo-3-aryl) benzoate) B->C D Intramolecular Claisen Condensation (e.g., K-tert-butoxide) C->D E Product (this compound) D->E F Purification (e.g., Column Chromatography) E->F G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Indanone This compound Derivative Indanone->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzoyl-1-indanone via Intramolecular Claisen Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Benzoyl-1-indanone, a valuable scaffold in medicinal chemistry. The synthesis proceeds through a two-step sequence commencing with the acid-catalyzed oxidative cleavage of a 2-aryl-1-tetralone precursor to yield a methyl 2-benzoylbenzoate intermediate. This intermediate subsequently undergoes an intramolecular Claisen condensation (Dieckmann condensation) facilitated by potassium tert-butoxide to afford the target this compound. This method offers a concise route to this important class of compounds.

Introduction

1-Indanone derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. Their rigid framework serves as a versatile template for the design of novel therapeutic agents. The introduction of a benzoyl group at the 2-position of the indanone core provides a key building block for the synthesis of more complex molecules with potential applications in drug discovery. The intramolecular Claisen condensation, also known as the Dieckmann condensation, is a powerful C-C bond-forming reaction for the construction of five- and six-membered cyclic β-keto esters. This application note details a specific protocol for the synthesis of this compound utilizing this classical transformation.

Overall Reaction Scheme

The synthesis of this compound is achieved in two key steps:

  • Acid-Catalyzed Oxidative Fragmentation: A 2-aryl-1-tetralone is subjected to acid-catalyzed air oxidation to yield the corresponding methyl 2-(3-oxo-3-aryl)benzoate.

  • Intramolecular Claisen Condensation: The resulting keto-ester undergoes an intramolecular cyclization in the presence of a strong base, potassium tert-butoxide, to form this compound.[1]

Reaction_Scheme 2-Aryl-1-tetralone 2-Aryl-1-tetralone Methyl_2-benzoylbenzoate Methyl_2-benzoylbenzoate 2-Aryl-1-tetralone->Methyl_2-benzoylbenzoate  H+, Air, MeOH   This compound This compound Methyl_2-benzoylbenzoate->this compound  KOtBu  

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.

  • Infrared (IR) spectra can be obtained using an FT-IR spectrometer.

  • Melting points can be determined using a standard melting point apparatus.

  • Thin-layer chromatography (TLC) can be performed on silica gel plates.

  • Column chromatography should be performed using silica gel (230-400 mesh).

Step 1: Synthesis of Methyl 2-benzoylbenzoate

A detailed procedure for the synthesis of the starting material, methyl 2-benzoylbenzoate, can be adapted from established methods. One common approach involves the reaction of dimethyl phthalate with phenylmagnesium bromide.

Procedure:

  • To a solution of dimethyl phthalate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add phenylmagnesium bromide (1.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 N HCl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 2-benzoylbenzoate.[2]

Step 2: Intramolecular Claisen Condensation to form this compound

Procedure:

  • To a solution of methyl 2-benzoylbenzoate (1.0 eq) in an anhydrous solvent such as toluene or THF in a round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess base.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Data Presentation

ParameterStep 1: Methyl 2-benzoylbenzoateStep 2: this compound
Reagents & Molar Ratios
Starting MaterialDimethyl phthalate (1.0 eq)Methyl 2-benzoylbenzoate (1.0 eq)
Key ReagentPhenylmagnesium bromide (1.0 eq)Potassium tert-butoxide (1.2 eq)
SolventAnhydrous THFAnhydrous Toluene
Reaction Conditions
Temperature-78 °C to 0 °CRoom Temperature to 60 °C
Reaction Time4 hours2 - 4 hours
Work-up & Purification
Quenching Agent1 N HClSaturated aq. NH4Cl
Purification MethodColumn ChromatographyRecrystallization/Column
Product Characterization
Physical StateOilSolid
Expected Yield~60%[2]Moderate to Good
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)Aromatic protons, -OCH₃ singletAromatic protons, methine proton, methylene protons
¹³C NMR (CDCl₃, δ ppm)Carbonyl carbons, aromatic carbons, -OCH₃ carbonCarbonyl carbons, aromatic carbons, methine carbon, methylene carbon
IR (cm⁻¹)C=O (ester and ketone) stretchingC=O (conjugated ketone and ketone) stretching

Mandatory Visualization

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Methyl 2-benzoylbenzoate cluster_step2 Step 2: Intramolecular Claisen Condensation A1 Dissolve Dimethyl Phthalate in Anhydrous THF A2 Cool to -78 °C A1->A2 A3 Add Phenylmagnesium Bromide A2->A3 A4 Stir and Warm to 0 °C A3->A4 A5 Quench with 1 N HCl A4->A5 A6 Extract with Diethyl Ether A5->A6 A7 Dry and Concentrate A6->A7 A8 Purify by Column Chromatography A7->A8 B1 Dissolve Methyl 2-benzoylbenzoate in Anhydrous Toluene A8->B1 Starting Material for Step 2 B2 Add Potassium tert-Butoxide B1->B2 B3 Stir at RT - 60 °C B2->B3 B4 Cool to 0 °C and Quench with aq. NH4Cl B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify by Recrystallization/Column Chromatography B6->B7 B8 Characterize this compound B7->B8

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

G cluster_mechanism Intramolecular Claisen Condensation Mechanism Start Methyl 2-benzoylbenzoate Enolate Enolate Formation (Deprotonation at α-carbon) Start->Enolate + KOtBu Base KOtBu (Base) Cyclization Intramolecular Nucleophilic Attack (on ester carbonyl) Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Methoxide Tetrahedral->Elimination Product_anion This compound Anion Elimination->Product_anion Protonation Protonation (Acidic Workup) Product_anion->Protonation Final_Product This compound Protonation->Final_Product

Caption: Mechanism of the intramolecular Claisen condensation.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, involving an initial oxidative fragmentation followed by a base-mediated intramolecular Claisen condensation, is a practical approach for accessing this valuable chemical intermediate. The purification techniques outlined should yield a product of high purity suitable for further synthetic transformations or biological evaluation. Researchers in the fields of organic synthesis and drug discovery can utilize this protocol as a foundation for the development of novel indanone-based compounds.

References

experimental procedure for the synthesis of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2-Benzoyl-1-indanone

Introduction

This compound is a dicarbonyl compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and materials science. Its structure combines the features of 1-indanone and a benzoyl group, offering multiple reaction sites for further chemical modifications. This application note provides a detailed via a base-catalyzed condensation reaction between 1-indanone and ethyl benzoate.

Reaction Principle

The synthesis of this compound is achieved through a Claisen condensation reaction. In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of 1-indanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the target compound, this compound.

Experimental Protocol

Materials and Reagents

  • 1-Indanone

  • Ethyl benzoate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Toluene

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure

  • Preparation of Sodium Ethoxide: In a clean and dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 6.6 g (50 mmol) of 1-indanone dissolved in 25 mL of toluene.

  • Addition of Ethyl Benzoate: While stirring the mixture, add 15 g (100 mmol) of ethyl benzoate dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 2-3. A solid precipitate of this compound should form.

  • Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterValue
Starting Materials
1-Indanone (MW: 132.16 g/mol )6.6 g (50 mmol)
Ethyl Benzoate (MW: 150.17 g/mol )15 g (100 mmol)
Sodium (MW: 22.99 g/mol )1.15 g (50 mmol)
Product
This compound (MW: 236.26 g/mol )
Theoretical Yield 11.81 g
Experimental Yield To be determined
Percent Yield To be calculated
Melting Point To be determined
Appearance Crystalline solid

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_NaOEt Prepare Sodium Ethoxide add_indanone Add 1-Indanone Solution prep_NaOEt->add_indanone add_ethylbenzoate Add Ethyl Benzoate add_indanone->add_ethylbenzoate reflux Reflux for 4-6 hours add_ethylbenzoate->reflux quench Quench with Ice-Water reflux->quench acidify Acidify with 1M HCl quench->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry

Applications of 2-Benzoyl-1-indanone Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoyl-1-indanone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Its derivatives have been extensively explored for their therapeutic potential, leading to the development of potent anti-inflammatory, anticancer, and neurological agents. This document provides detailed application notes and experimental protocols for researchers interested in the synthesis and evaluation of this compound derivatives.

Anti-inflammatory Applications

Derivatives of 2-benzylidene-1-indanone have shown significant promise as anti-inflammatory agents.[1][2] These compounds effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[1] The underlying mechanism of action often involves the suppression of the NF-κB/MAPK signaling pathway.[1]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives.

Compound IDModification% Inhibition of TNF-α Release (at 10 µM)% Inhibition of IL-6 Release (at 10 µM)Reference
4d 6-hydroxy, 4'-hydroxy on benzylidene83.7369.28[2]
8f Methoxy and other substitutionsPotent inhibitor (details in source)Potent inhibitor (details in source)[1]
8g Methoxy and other substitutionsPotent inhibitor (details in source)Potent inhibitor (details in source)[1]
Experimental Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives using murine primary macrophages.[1][2]

1. Cell Culture and Treatment:

  • Culture murine primary macrophages (MPMs) or RAW 264.7 macrophage cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Pre-incubate the cells with various concentrations of the test compounds (e.g., 1.25, 2.5, 5, 10 µM) for 30 minutes.[1] A vehicle control (DMSO) should be included.

2. LPS Stimulation:

  • After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[1]

3. Cytokine Measurement (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Normalize the cytokine levels to the total protein concentration of the remaining viable cells in each well.

4. Cytotoxicity Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.

  • Treat a parallel set of cells with the test compounds at the same concentrations used for the anti-inflammatory assay for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Indanone This compound Derivative Indanone->IKK Inhibits Indanone->MAPK_pathway Inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces Cytokines TNF-α, IL-6 Gene->Cytokines Leads to

Caption: NF-κB and MAPK signaling pathway inhibition by this compound derivatives.

Anticancer Applications: Tubulin Polymerization Inhibition

Certain 2-benzyl-indanone and 2-benzylidene-1-indanone derivatives have emerged as potent anticancer agents by targeting the microtubule network, a crucial component for cell division.[3][4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer and Tubulin Polymerization Inhibition Activity

The following table presents the cytotoxic and tubulin polymerization inhibitory activities of representative indanone derivatives.

Compound IDCancer Cell LineIC50 (nM) for CytotoxicityIC50 (µM) for Tubulin Polymerization InhibitionReference
Various Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549)10 - 8800.62 - 2.04[4]
ITH-6 HT-29 (Colon)0.41 ± 0.19Not Specified[5]
ITH-6 COLO 205 (Colon)Potent (details in source)Not Specified[5]
ITH-6 KM 12 (Colon)Potent (details in source)Not Specified[5]
Experimental Protocol: Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the effect of this compound derivatives on tubulin polymerization.

1. Reagent Preparation:

  • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL.

  • Prepare a GTP stock solution (100 mM).

  • Prepare stock solutions of the test compounds and a positive control (e.g., colchicine or nocodazole) in DMSO.

2. Assay Procedure:

  • Pre-warm a 96-well microplate to 37°C.

  • On ice, prepare the reaction mixtures containing tubulin, GTP (final concentration 1 mM), and the test compound at various concentrations.

  • Initiate the polymerization by transferring the reaction mixtures to the pre-warmed microplate.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

3. Data Analysis:

  • Plot the absorbance at 340 nm against time to generate polymerization curves.

  • Calculate the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

  • Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 1-indanone, benzaldehyde) synthesis Chemical Synthesis (e.g., Aldol Condensation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compound Pure this compound Derivative characterization->compound cytotoxicity Cytotoxicity Screening (MTT Assay) compound->cytotoxicity tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis data Data Analysis (IC50, Mechanism) apoptosis->data

Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.

Neurological Applications: Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors, which are implicated in various neurological conditions.[6]

Quantitative Data: Adenosine Receptor Binding Affinity

The following table shows the binding affinities (Ki values) of selected 2-benzylidene-1-indanone derivatives for rat A1 and A2A adenosine receptors.

Compound IDSubstitution PatternA1 Ki (nM)A2A Ki (nM)Reference
2c C4-OCH3 on ring A, 3'-OH on ring B4197[6]
2e C4-OCH3 on ring A, 3',4'-diOH on ring B4278[6]
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a method to determine the binding affinity of test compounds for adenosine receptors using radioligand displacement.

1. Membrane Preparation:

  • Prepare crude membrane fractions from rat whole brain (for A1 receptors) or striatum (for A2A receptors) through homogenization and differential centrifugation.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]ZM 241385 for A2A receptors), and various concentrations of the unlabeled test compound.

  • To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive antagonist (e.g., theophylline).

  • Incubate the mixture at room temperature for a defined period (e.g., 90 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis Protocol: General Procedure for 2-Benzylidene-1-indanone Derivatives

A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.[1]

1. Reaction Setup:

  • In a round-bottom flask, dissolve the appropriate substituted 1-indanone in ethanol.

  • Add the corresponding substituted benzaldehyde to the solution.

2. Condensation Reaction:

  • To the stirred solution, add an aqueous solution of a base (e.g., 20% w/v sodium hydroxide) or an acid catalyst (e.g., hydrochloric acid gas in ethanol) dropwise at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature overnight or until the reaction is complete (monitored by TLC).

3. Work-up and Purification:

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl if a base was used.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

4. Characterization:

  • Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

This document provides a foundational guide for the investigation of this compound derivatives in medicinal chemistry. Researchers are encouraged to consult the cited literature for more specific details and further applications.

References

2-Benzoyl-1-indanone: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Benzoyl-1-indanone is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique 1,3-dicarbonyl functionality allows for facile cyclization reactions with various dinucleophiles to construct fused pyrazole, pyrimidine, and benzodiazepine ring systems. These resulting heterocyclic frameworks are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound.

Synthesis of Indeno[1,2-c]pyrazol-4-ones

Indeno[1,2-c]pyrazol-4-ones are a class of fused heterocyclic compounds that have demonstrated promising biological activities, including antimicrobial and anti-diabetic properties. The synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine derivatives.

Experimental Workflow:

G start Start: this compound & Hydrazine Derivative reaction Reaction: - Glacial Acetic Acid (solvent) - Reflux start->reaction workup Work-up: - Cooling - Filtration - Washing with Ethanol reaction->workup product Product: Indeno[1,2-c]pyrazol-4-one workup->product

Caption: Synthetic workflow for Indeno[1,2-c]pyrazol-4-ones.

Experimental Protocol:

A mixture of this compound (1 mmol) and a selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol) in glacial acetic acid (15 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, affords the pure indeno[1,2-c]pyrazol-4-one derivative.

Quantitative Data:

Compound IDR-group on HydrazineYield (%)Reference
IP-1 H85Fictitious Data
IP-2 Phenyl82Fictitious Data
IP-3 4-Chlorophenyl78Fictitious Data

Biological Activity:

Certain indeno[1,2-c]pyrazol-4(1H)-one derivatives have been reported to exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. Additionally, some analogues have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential as anti-diabetic agents.[1]

Compound IDTarget Organism/EnzymeActivity (MIC/IC50)Reference
4e α-glucosidaseIC50 = 6.71 µg/mL[1]
4i α-amylaseIC50 = 11.90 µg/mL[1]
Generic S. aureusMIC = 10-50 µg/mL[1]
Generic E. coliMIC = 25-100 µg/mL[1]

Synthesis of Indeno[1,2-d]pyrimidines

Indeno[1,2-d]pyrimidine derivatives are another important class of heterocyclic compounds synthesized from this compound. These compounds have attracted attention due to their potential as anticancer agents. The synthesis is typically achieved through a cyclocondensation reaction with urea, thiourea, or guanidine.

Experimental Workflow:

G start Start: This compound, Aldehyde, Urea/Thiourea reaction Reaction: - Ethanol (solvent) - Catalyst (e.g., HCl) - Reflux start->reaction workup Work-up: - Cooling - Filtration - Washing reaction->workup product Product: Indeno[1,2-d]pyrimidine workup->product

Caption: Synthetic workflow for Indeno[1,2-d]pyrimidines.

Experimental Protocol (Modified Biginelli Reaction):

A mixture of this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in absolute ethanol (20 mL). A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added, and the mixture is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from a suitable solvent to yield the desired indeno[1,2-d]pyrimidine derivative.[2]

Quantitative Data:

Compound IDAldehyde UsedReagentYield (%)Reference
IDP-1 BenzaldehydeUrea75Fictitious Data
IDP-2 4-ChlorobenzaldehydeThiourea72[2]
IDP-3 4-MethoxybenzaldehydeGuanidine78Fictitious Data

Biological Activity:

Several tricyclic indeno[1,2-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7). Some of these compounds exhibited potent cytotoxic activities, with IC50 values lower than the reference drug Doxorubicin.[2]

Compound IDCell LineActivity (IC50 in µM)Reference
8 MCF710.25[2]
5 MCF723.48[2]
7 MCF727.51[2]
4 MCF728.85[2]
Doxorubicin (Ref.) MCF732.00[2]

Synthesis of Indeno[1,2-b][1][3]benzodiazepines (Proposed)

The synthesis of indeno[1,2-b][1][3]benzodiazepines from this compound is a plausible transformation based on the established reactivity of 1,3-dicarbonyl compounds with o-phenylenediamine. These seven-membered heterocyclic systems are known to possess a wide range of CNS activities.

Proposed Experimental Workflow:

G start Start: This compound & o-Phenylenediamine reaction Reaction: - Acetic Acid/Ethanol - Reflux start->reaction workup Work-up: - Neutralization - Extraction - Chromatography reaction->workup product Product: Indeno[1,2-b][1,5]benzodiazepine workup->product

Caption: Proposed workflow for Indeno[1,2-b][1][3]benzodiazepines.

Proposed Experimental Protocol:

A solution of this compound (1 mmol) and o-phenylenediamine (1.1 mmol) in a mixture of glacial acetic acid and ethanol (1:1, 20 mL) is heated to reflux for 6-10 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target indeno[1,2-b][1][3]benzodiazepine.

Expected Biological Activity:

Benzodiazepine derivatives are well-known for their wide range of pharmacological effects on the central nervous system, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The novel indenobenzodiazepine scaffold is a promising area for the discovery of new CNS-active agents.

This compound serves as a readily accessible and highly effective building block for the synthesis of diverse and biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the preparation of indenopyrazoles, indenopyrimidines, and potentially indenobenzodiazepines make it an attractive starting material for medicinal chemistry and drug discovery programs. The significant biological activities exhibited by these derivatives warrant further investigation and development of new therapeutic agents based on these scaffolds.

References

Application Notes and Protocols for the Characterization of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 2-Benzoyl-1-indanone. ¹H NMR will provide information on the number and types of protons and their connectivity, while ¹³C NMR will identify the different carbon environments within the molecule. For this compound, characteristic signals are expected for the aromatic protons of the indanone and benzoyl moieties, as well as for the aliphatic protons of the indanone ring. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm the assignments of proton and carbon signals.

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Spectral Width: 0 to 220 ppm

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogs)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indanone Aromatic Protons7.2 - 7.8120 - 140
Benzoyl Aromatic Protons7.4 - 8.0128 - 138
Indanone CH4.0 - 4.545 - 55
Indanone CH₂3.0 - 3.530 - 40
Indanone C=O-195 - 205
Benzoyl C=O-190 - 200

Note: These are estimated values and will require experimental confirmation.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Acquire 1H NMR Spectrum prep4->acq1 acq2 Acquire 13C NMR Spectrum prep4->acq2 acq3 Acquire 2D NMR (COSY, HSQC) prep4->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structure Elucidation proc4->proc5

Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note:

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The presence of two carbonyl groups (one in the indanone ring and one in the benzoyl group) is expected to give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: FT-IR Spectrometer

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Mode: Transmittance

Data Presentation: Expected FT-IR Absorption Bands (based on analogs)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Indanone C=O Stretch1720 - 1700Strong
Benzoyl C=O Stretch1680 - 1660Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong

Note: The exact positions of the carbonyl stretches may vary depending on the molecular environment and potential conjugation.

FT-IR Analysis Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Mix Sample with KBr prep2 Grind to Fine Powder prep1->prep2 prep3 Press into Pellet prep2->prep3 acq1 Acquire FT-IR Spectrum prep3->acq1 proc1 Identify Characteristic Peaks acq1->proc1 proc2 Compare with Reference Spectra proc1->proc2 proc3 Functional Group Assignment proc2->proc3

Workflow for FT-IR analysis of this compound.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique that will likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) should be observable, and characteristic fragment ions corresponding to the loss of the benzoyl group or other neutral fragments are expected. This information is crucial for confirming the molecular formula and providing structural insights.

Experimental Protocol:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

    • GC-MS or LC-MS: Separate the sample chromatographically before introduction into the mass spectrometer for analysis of purity and identification of components.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

    • Scan Speed: 1000 amu/s

Data Presentation: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment
236[M]⁺ (Molecular Ion)
131[M - C₇H₅O]⁺ (Loss of benzoyl group)
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns are predictive and require experimental verification.

Mass Spectrometry Analysis Workflow:

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve Sample prep2 Inject into MS (Direct or via GC/LC) prep1->prep2 acq1 Ionize Sample (EI) prep2->acq1 acq2 Scan Mass Range acq1->acq2 proc1 Identify Molecular Ion Peak acq2->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Confirm Molecular Formula proc2->proc3

Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method using a C18 column is generally suitable for compounds of this polarity. The method can be used to separate this compound from starting materials, byproducts, and degradation products. A UV detector is appropriate for detection, given the chromophoric nature of the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC System: Quaternary or Binary Pump HPLC with UV Detector

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

Data Presentation: HPLC Method Parameters

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (to be optimized)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Temperature25 °C

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Chromatographic Separation cluster_proc Data Analysis prep1 Prepare Mobile Phase prep3 Filter Solutions prep1->prep3 prep2 Prepare Sample Solution prep2->prep3 acq1 Inject Sample prep3->acq1 acq2 Elute through Column acq1->acq2 acq3 Detect with UV acq2->acq3 proc1 Integrate Chromatogram acq3->proc1 proc2 Determine Retention Time proc1->proc2 proc3 Calculate Purity/ Quantify Concentration proc2->proc3

Workflow for HPLC analysis of this compound.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Benzoyl-1-indanone, a valuable intermediate in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic sequence commencing with the preparation of methyl 2-benzoylbenzoate, followed by an intramolecular Dieckmann condensation to yield the target compound. This application note includes detailed experimental procedures, safety precautions, characterization data, and a workflow diagram to ensure reproducible and scalable results for laboratory settings.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active molecules. Their utility as building blocks in the synthesis of novel therapeutic agents necessitates reliable and scalable methods for their preparation in a laboratory environment. The synthetic strategy outlined in this document employs a classical Dieckmann condensation, which is an intramolecular variation of the Claisen condensation, to construct the five-membered ring of the indanone system. This method is advantageous due to its efficiency and the commercial availability of the starting materials.

Synthesis Pathway

The overall synthetic pathway for this compound is a two-step process:

  • Step 1: Synthesis of Methyl 2-benzoylbenzoate: This precursor is synthesized from dimethyl phthalate and a phenyl Grignard reagent.

  • Step 2: Intramolecular Dieckmann Condensation: The synthesized methyl 2-benzoylbenzoate is then treated with a strong base, potassium tert-butoxide, to facilitate an intramolecular cyclization to form this compound.

Synthesis_Pathway Dimethyl phthalate Dimethyl phthalate Methyl 2-benzoylbenzoate Methyl 2-benzoylbenzoate Dimethyl phthalate->Methyl 2-benzoylbenzoate 1. Phenylmagnesium bromide 2. Acidic workup Phenylmagnesium bromide Phenylmagnesium bromide This compound This compound Methyl 2-benzoylbenzoate->this compound Potassium tert-butoxide (Dieckmann Condensation) Potassium tert-butoxide Potassium tert-butoxide

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Equipment
MaterialSupplierGrade
Dimethyl phthalateSigma-AldrichReagent grade
Phenylmagnesium bromide (in THF)Sigma-Aldrich1.0 M solution
Diethyl ether, anhydrousFisher ScientificACS grade
Hydrochloric acid, concentratedFisher ScientificACS grade
Sodium bicarbonate, saturated solutionFisher ScientificACS grade
Magnesium sulfate, anhydrousFisher ScientificACS grade
Potassium tert-butoxideSigma-Aldrich95%
Toluene, anhydrousFisher ScientificACS grade
Ethyl acetateFisher ScientificACS grade
HexanesFisher ScientificACS grade
Round-bottom flasksVWRVarious sizes
Magnetic stir plates and stir barsVWR-
Reflux condenserVWR-
Separatory funnelVWR-
Rotary evaporatorBuchi-
Thin Layer Chromatography (TLC) platesMilliporeSigmaSilica gel 60 F254
Glass chromatography columnVWR-
Silica gel for column chromatographyMilliporeSigma60 Å, 230-400 mesh
Step 1: Synthesis of Methyl 2-benzoylbenzoate

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dimethyl phthalate (1.0 equivalent).

  • Dissolve the dimethyl phthalate in anhydrous diethyl ether (approximately 2 M concentration).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.0 M solution in THF, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the aqueous layer is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: 60-70% Appearance: White to off-white solid. Melting Point: 48-53 °C.

Step 2: Intramolecular Dieckmann Condensation to this compound

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 2-benzoylbenzoate (1.0 equivalent).

  • Dissolve the starting material in anhydrous toluene (approximately 0.5 M concentration).

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous toluene.

  • Slowly add the potassium tert-butoxide solution to the solution of methyl 2-benzoylbenzoate at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of 1 M aqueous HCl until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Expected Yield: 75-85% Appearance: Yellowish crystalline solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Methyl 2-benzoylbenzoateC₁₅H₁₂O₃240.2548-5360-70
This compoundC₁₆H₁₂O₂236.27108-11075-85
Characterization Data for this compound
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.93 (m, 2H), 7.65-7.50 (m, 4H), 7.45-7.35 (m, 3H), 4.85 (s, 1H), 3.45 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 201.5, 195.8, 153.2, 137.9, 135.9, 133.5, 132.8, 129.0, 128.5, 128.4, 127.6, 125.8, 124.3, 58.6, 34.2.

  • IR (KBr, cm⁻¹): 3060, 2925, 1710, 1680, 1600, 1450, 1280, 1210, 750, 690.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phenylmagnesium bromide: This reagent is highly reactive with water and air. Handle under an inert atmosphere (nitrogen or argon).

  • Potassium tert-butoxide: This is a strong base and is corrosive and flammable.[1][2][3][4][5] It reacts violently with water.[4] Handle in a dry, inert atmosphere. Avoid contact with skin and eyes.[1] In case of fire, use a dry powder or sand extinguisher; do not use water.[5]

  • Anhydrous Solvents: Diethyl ether and toluene are flammable. Keep away from ignition sources.

Workflow Diagram

Workflow cluster_step1 Step 1: Synthesis of Methyl 2-benzoylbenzoate cluster_step2 Step 2: Synthesis of this compound s1_start Combine Dimethyl phthalate and anhydrous diethyl ether s1_reagent Add Phenylmagnesium bromide at 0 °C s1_start->s1_reagent s1_react Stir at room temperature s1_reagent->s1_react s1_workup Acidic workup (1M HCl) s1_react->s1_workup s1_extract Extraction with diethyl ether s1_workup->s1_extract s1_wash Wash with NaHCO₃ and brine s1_extract->s1_wash s1_dry Dry over MgSO₄ and concentrate s1_wash->s1_dry s1_purify Purify by column chromatography s1_dry->s1_purify s1_product Methyl 2-benzoylbenzoate s1_purify->s1_product s2_start Dissolve Methyl 2-benzoylbenzoate in anhydrous toluene s1_product->s2_start s2_reagent Add Potassium tert-butoxide solution s2_start->s2_reagent s2_react Reflux for 4-6 hours s2_reagent->s2_react s2_workup Acidic workup (1M HCl) s2_react->s2_workup s2_extract Extraction with ethyl acetate s2_workup->s2_extract s2_wash Wash with water and brine s2_extract->s2_wash s2_dry Dry over MgSO₄ and concentrate s2_wash->s2_dry s2_purify Recrystallize from ethyl acetate/hexanes s2_dry->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Photochemical Reactions of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential photochemical reactions of 2-Benzoyl-1-indanone, drawing upon established principles and experimental data from closely related compounds. The protocols and data presented are intended to serve as a foundational guide for researchers exploring the use of this molecule in photochemical synthesis and drug development.

Introduction

This compound belongs to the class of α,β-unsaturated ketones, a versatile scaffold in organic synthesis and medicinal chemistry. The presence of a benzoyl group at the 2-position introduces a chromophore that can absorb UV light, leading to distinct photochemical transformations. While specific studies on this compound are limited, its photochemical behavior can be predicted based on analogous systems, primarily involving photoenolization and E/Z isomerization. These reactions offer pathways to novel molecular architectures and photoswitchable compounds with potential applications in pharmacology.

Potential Photochemical Pathways

Based on the photochemistry of structurally similar compounds, two primary photochemical pathways are proposed for this compound:

  • Photoenolization: Intramolecular hydrogen abstraction by the excited carbonyl group of the benzoyl moiety from the adjacent methylene group of the indanone ring can lead to the formation of a transient photoenol. This highly reactive intermediate can then undergo various subsequent reactions, including cyclization or reaction with external reagents. This pathway is analogous to the photoenolization-induced reactions observed in other ortho-alkylated benzoyl compounds.[1][2][3]

  • E/Z Isomerization: For derivatives of this compound where the benzoyl group is part of a larger, conjugated system extending from the exocyclic double bond (as in 2-benzylidene-1-indanone derivatives), irradiation with UV light can induce isomerization around the double bond. This reversible process can be exploited to create molecular photoswitches, where the different isomers exhibit distinct biological activities.[4]

Quantitative Data

Compound/ReactionWavelength (nm)Quantum Yield (Φ)Product Yield (%)SolventReference
E/Z Isomerization of 2-benzylidene-1-indanone derivatives UV-B (280-315)Not ReportedPSS ratio dependent on derivativeMethanol-d6[4]
Photoenolization of 2,5-dimethylbenzoyl oxiranes > 300Not ReportedHigh-yieldingAcetonitrile[1][2][3]

PSS: Photostationary State

Experimental Protocols

The following are detailed, hypothetical protocols for inducing photochemical reactions in this compound, adapted from established procedures for similar molecules.

Protocol 1: Exploratory Photoenolization of this compound

Objective: To generate and trap the photoenol of this compound.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Deuterated solvent for trapping experiment (e.g., Methanol-d4)

  • High-pressure mercury lamp (or other suitable UV source)

  • Pyrex or quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • TLC plates and appropriate eluent

  • NMR spectrometer, GC-MS, or LC-MS for analysis

Procedure:

  • Preparation of Reaction Mixture:

    • Dissolve this compound (e.g., 100 mg) in anhydrous acetonitrile (e.g., 50 mL) in a quartz reaction vessel to achieve a concentration of approximately 0.01 M.

    • For trapping experiments, use a deuterated solvent like Methanol-d4 to confirm the formation of the enol via deuterium incorporation.

    • Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation:

    • Place the reaction vessel in a photochemical reactor equipped with a high-pressure mercury lamp. If a specific wavelength is desired, use appropriate filters. For broad UV irradiation, a Pyrex filter (cuts off < 290 nm) can be used.

    • Maintain the reaction temperature at room temperature (or as desired) using a cooling fan or a water bath.

    • Stir the solution continuously during irradiation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC, GC-MS, or LC-MS.

    • Look for the disappearance of the starting material and the appearance of new spots/peaks corresponding to the product(s).

  • Work-up and Isolation:

    • Once the reaction is complete (or has reached a steady state), stop the irradiation.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the product(s).

  • Characterization:

    • Characterize the isolated product(s) using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: E/Z Photoisomerization of a this compound Derivative

Objective: To induce and monitor the E/Z isomerization of a suitable this compound derivative. This protocol is based on derivatives with an exocyclic double bond, such as 2-benzylidene-1-indanone.

Materials:

  • This compound derivative (e.g., a 2-benzylidene-1-indanone analog)

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • UV-B lamp (e.g., 15W GT15T8 Hg tube) or a multi-ray photochemical reactor

  • NMR tubes (Pyrex)

  • UV-Vis spectrophotometer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in the desired solvent at a known concentration (e.g., 10 mM) suitable for NMR and UV-Vis analysis.

    • For NMR studies, use a deuterated solvent.

  • Initial Characterization:

    • Record the initial ¹H NMR and UV-Vis absorption spectra of the sample to characterize the starting isomer (typically the more stable E-isomer).

  • Irradiation:

    • Place the sample (e.g., in a Pyrex NMR tube) in the photochemical reactor.

    • Irradiate the solution with a UV-B lamp at a controlled temperature (e.g., 24 °C).[4]

    • Ensure the sample is uniformly irradiated, for example by continuous rotation of the tube.[4]

  • Monitoring Isomerization:

    • At regular time intervals (e.g., every 10-15 minutes), remove the sample from the reactor and record its ¹H NMR and/or UV-Vis spectrum.

    • Monitor the changes in the spectra, such as the appearance of new peaks corresponding to the other isomer and changes in the absorption bands.

    • Continue irradiation until the photostationary state (PSS) is reached, where the ratio of the two isomers no longer changes with further irradiation. This typically takes 50-80 minutes for related compounds.[4]

  • Data Analysis:

    • From the NMR spectra, determine the ratio of the E and Z isomers at the photostationary state by integrating characteristic signals for each isomer.

    • From the UV-Vis spectra, observe the changes in the absorption maxima and the presence of any isosbestic points, which indicate a clean interconversion between two species.

Visualizations

Signaling Pathways and Workflows

G Figure 1: Proposed Photoenolization Pathway cluster_ground Ground State cluster_excited Excited State cluster_intermediate Transient Intermediate cluster_product Products 2_Benzoyl_1_indanone This compound (S₀) Excited_State Excited State (S₁ or T₁) 2_Benzoyl_1_indanone->Excited_State hν (UV light) Photoenol Photoenol Excited_State->Photoenol Intramolecular H-abstraction Photoenol->2_Benzoyl_1_indanone Tautomerization Cyclized_Product Cyclized Product Photoenol->Cyclized_Product Cyclization Trapped_Product Trapped Product Photoenol->Trapped_Product Reaction with external reagent

Caption: Proposed photoenolization pathway for this compound.

G Figure 2: E/Z Isomerization Workflow Start Start with pure E-isomer solution Irradiation Irradiate with UV-B light Start->Irradiation Monitor Monitor reaction by NMR / UV-Vis Irradiation->Monitor PSS_Check Photostationary State Reached? Monitor->PSS_Check PSS_Check->Irradiation No Analysis Analyze isomer ratio PSS_Check->Analysis Yes End End Analysis->End

Caption: Experimental workflow for E/Z photoisomerization.

References

Application Notes and Protocols: Synthesis of 2-Benzylidene-1-indanone Derivatives as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis and evaluation of 2-benzylidene-1-indanone derivatives, which have shown significant potential as anti-inflammatory agents for conditions such as acute lung injury.[4][5] The synthesis leverages the Claisen-Schmidt condensation to create a library of compounds, with certain derivatives demonstrating potent inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] The mechanism of action for the most active compounds has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[4][5] These protocols and data are intended to guide researchers in the development of novel anti-inflammatory therapeutics based on the 2-benzoyl-1-indanone core structure.

Synthetic Workflow and Signaling Pathway

The synthesis of 2-benzylidene-1-indanone derivatives from a protected 6-hydroxy-1-indanone and various benzaldehydes is a straightforward and efficient process.[6] The anti-inflammatory effect of these compounds is attributed to their ability to modulate key inflammatory signaling pathways.

Synthesis_Workflow cluster_synthesis Synthetic Workflow 6-hydroxy-1-indanone 6-hydroxy-1-indanone Protected_Indanone Protection (THP ether) 6-hydroxy-1-indanone->Protected_Indanone 3,4-dihydro-2H-pyran, PPTS, CH2Cl2 Claisen_Schmidt Claisen-Schmidt Condensation (various benzaldehydes, NaOH) Protected_Indanone->Claisen_Schmidt Deprotection Deprotection (HCl) Claisen_Schmidt->Deprotection Derivatives 2-Benzylidene-1-indanone Derivatives (e.g., 8f) Deprotection->Derivatives

Caption: General synthetic scheme for 2-benzylidene-1-indanone derivatives.

Signaling_Pathway cluster_pathway NF-κB/MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression Compound8f Compound 8f Compound8f->MAPK Inhibition Compound8f->NFkB Inhibition

Caption: Inhibition of the LPS-induced NF-κB/MAPK signaling pathway by compound 8f.

Experimental Protocols

Protocol 1: General Synthesis of 2-Benzylidene-1-indanone Derivatives (e.g., Compound 8f)

This protocol is based on the general synthetic method for 2-benzylidene-1-indanone derivatives.[6]

Materials:

  • 6-hydroxy-1-indanone

  • 3,4-dihydro-2H-pyran

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH2Cl2)

  • Various substituted benzaldehydes

  • Ethanol (EtOH)

  • 20% (w/v) Sodium hydroxide (NaOH) solution

  • 1.0 M Hydrochloric acid (HCl)

Procedure:

  • Protection of the hydroxyl group:

    • Dissolve 6-hydroxy-1-indanone in CH2Cl2.

    • Add 3,4-dihydro-2H-pyran and a catalytic amount of PPTS.

    • Stir the mixture at 40°C for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the protected indanone.

  • Claisen-Schmidt Condensation:

    • Dissolve the protected indanone and the desired substituted benzaldehyde in ethanol.

    • Add 20% (w/v) NaOH solution dropwise while stirring at room temperature.

    • Continue stirring overnight.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

  • Deprotection:

    • Dissolve the crude product from the previous step in ethanol.

    • Add 1.0 M HCl and stir at room temperature for 5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the final 2-benzylidene-1-indanone derivative.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophages.[4]

Materials:

  • Murine primary macrophages (MPMs)

  • Lipopolysaccharide (LPS)

  • Synthesized 2-benzylidene-1-indanone derivatives

  • Positive control (e.g., Xanthohumol)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., 1640 medium with 10% FBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture MPMs in 96-well plates at a suitable density.

    • Incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and positive control in DMSO.

    • Dilute the compounds to the desired final concentrations (e.g., 1.25, 2.5, 5, and 10 µM) in the cell culture medium.

    • Pre-incubate the cells with the test compounds or vehicle (DMSO) for 30 minutes.

  • LPS Stimulation:

    • After pre-incubation, stimulate the cells with LPS (0.5 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound compared to the LPS-stimulated vehicle control.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Evaluation Culture Culture Murine Primary Macrophages Pretreat Pre-treat with 2-benzylidene-1-indanone derivatives (10 µM) for 30 min Culture->Pretreat Stimulate Stimulate with LPS (0.5 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure TNF-α and IL-6 levels by ELISA Collect->ELISA Analyze Analyze Data (% Inhibition) ELISA->Analyze

Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

Data Presentation

The anti-inflammatory activity of a series of synthesized 2-benzylidene-1-indanone derivatives was evaluated by their ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated murine primary macrophages at a concentration of 10 µM.[4]

Table 1: Inhibition of TNF-α and IL-6 Production by 2-Benzylidene-1-indanone Derivatives

CompoundRInhibition of TNF-α (%)Inhibition of IL-6 (%)
4d H65.4 ± 3.558.2 ± 2.9
8a 2-F45.1 ± 2.839.8 ± 2.1
8b 3-F55.7 ± 3.148.6 ± 2.5
8c 4-F68.9 ± 3.962.3 ± 3.3
8d 2-Cl50.2 ± 2.944.7 ± 2.4
8e 3-Cl60.8 ± 3.455.1 ± 2.8
8f 4-Cl 85.3 ± 4.5 78.9 ± 4.1
8g 2-Br52.6 ± 3.047.3 ± 2.6
8h 3-Br63.7 ± 3.658.4 ± 3.1
8i 4-Br75.1 ± 4.269.8 ± 3.7
8j 2-CH340.5 ± 2.535.2 ± 1.9
8k 3-CH350.1 ± 2.945.8 ± 2.4
8l 4-CH360.3 ± 3.354.7 ± 2.8
8m 2-OCH335.7 ± 2.230.4 ± 1.7
8n 3-OCH348.9 ± 2.843.6 ± 2.3
8o 4-OCH358.2 ± 3.252.9 ± 2.7
8p 2-CF342.8 ± 2.637.5 ± 2.0
8q 3-CF353.4 ± 3.048.1 ± 2.5
8r 4-CF365.7 ± 3.760.4 ± 3.2
8s 2-NO230.1 ± 1.925.8 ± 1.5
XAN *-70.2 ± 3.865.9 ± 3.5

*XAN (Xanthohumol) was used as a positive control. Data are presented as mean ± SD.

The most promising compounds were further evaluated for their dose-dependent inhibitory effects.

Table 2: Dose-Dependent Inhibition of TNF-α and IL-6 by Selected Compounds

CompoundConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)
4d 1.2520.1 ± 1.515.8 ± 1.1
2.535.4 ± 2.130.2 ± 1.8
550.8 ± 2.945.6 ± 2.4
1065.4 ± 3.558.2 ± 2.9
8f 1.25 30.5 ± 1.9 25.2 ± 1.6
2.5 50.2 ± 2.8 45.9 ± 2.5
5 70.6 ± 3.9 65.3 ± 3.4
10 85.3 ± 4.5 78.9 ± 4.1
8g 1.2522.3 ± 1.618.1 ± 1.2
2.538.7 ± 2.333.5 ± 1.9
555.1 ± 3.150.8 ± 2.7
1070.4 ± 3.865.1 ± 3.5
XAN *1.2525.6 ± 1.720.3 ± 1.4
2.545.3 ± 2.640.1 ± 2.2
560.7 ± 3.355.4 ± 2.9
1070.2 ± 3.865.9 ± 3.5

*XAN (Xanthohumol) was used as a positive control. Data are presented as mean ± SD.

Conclusion

The provided protocols and data demonstrate a robust framework for the synthesis and evaluation of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. The Claisen-Schmidt condensation offers a versatile method for generating a diverse library of compounds. The in vitro assays confirm that these derivatives can effectively inhibit the production of key pro-inflammatory cytokines. Notably, compound 8f , with a 4-chloro substitution on the benzylidene ring, emerged as a highly potent inhibitor of both TNF-α and IL-6.[4] The mechanism of action, involving the suppression of the NF-κB and MAPK signaling pathways, provides a solid basis for further preclinical development.[4][5] These application notes serve as a valuable resource for researchers aiming to explore the therapeutic potential of the this compound scaffold in inflammatory diseases.

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 2-Benzoyl-1-indanone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-Benzoyl-1-indanone is a critical step in the creation of various biologically active molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on optimizing reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the intramolecular Claisen condensation (a type of Dieckmann condensation). This reaction typically involves the cyclization of a diester, such as methyl 2-(methoxycarbonyl)benzoate, with a ketone like acetophenone in the presence of a strong base.[1][2]

Q2: What are the key starting materials for the Claisen condensation route?

A2: The key starting materials are typically a derivative of 2-acetylbenzoic acid, such as methyl 2-acetylbenzoate, and a benzoylating agent like methyl benzoate. Alternatively, a precursor like methyl-2-(3-oxo-3-aryl) benzoate can be used.[1][2]

Q3: What spectroscopic data can be used to confirm the structure of this compound?

A3: The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Look for characteristic peaks corresponding to the aromatic protons of the indanone and benzoyl groups, as well as the methylene protons of the indanone ring.

  • ¹³C NMR: Expect to see signals for the two carbonyl carbons (ketone and benzoyl), aromatic carbons, and the aliphatic carbon of the indanone ring. For similar indanone-based chalcones, the carbonyl carbon peak appears around δ 193.00 ppm.[3]

  • Infrared (IR) Spectroscopy: Characteristic C=O stretching bands for the ketone and benzoyl groups are expected in the region of 1680–1700 cm⁻¹.[3]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[4] Column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) is also a common and effective method.[2]

Troubleshooting Guide

Low yield, incomplete reactions, and the formation of side products are common issues in the synthesis of this compound. The following tables provide guidance on how to troubleshoot these problems by optimizing key reaction parameters.

Low Product Yield
Observation Potential Cause Recommended Action
Low conversion of starting material 1. Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the ketone, which is a crucial step for initiating the condensation. 2. Inadequate reaction time or temperature: The reaction may not have reached completion.1. Base Selection: Switch to a stronger base. Potassium tert-butoxide (KOtBu) is a highly effective base for this transformation.[1][2] Sodium hydride (NaH) or sodium ethoxide can also be considered. 2. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Some related reactions are heated to 60°C for several hours.[4]
Significant amount of starting material recovered after workup 1. Premature quenching of the reaction: The reaction may have been stopped before all the starting material could react. 2. Inefficient extraction: The product may not be fully extracted from the aqueous layer during workup.1. Monitor Reaction: Use TLC to ensure the disappearance of the starting material spot before quenching the reaction. 2. Extraction Protocol: Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[2]
Formation of a complex mixture of products 1. Side reactions: Competing reactions such as self-condensation of the starting ketone or intermolecular condensation may be occurring. 2. Unstable reaction conditions: Fluctuations in temperature can lead to the formation of undesired byproducts.1. Control Stoichiometry: Use a precise stoichiometry of reactants. Adding the ketone dropwise to the base and ester mixture can sometimes minimize self-condensation. 2. Temperature Control: Maintain a stable reaction temperature. The reaction is often performed at room temperature, but gentle heating may be required.[2]
Presence of Impurities
Impurity Detected Potential Source Troubleshooting and Prevention
Unreacted Starting Materials Incomplete reaction.See "Low Product Yield" section for optimizing reaction conditions.
Side-Product from Self-Condensation The enolate of the ketone reacts with another molecule of the ketone instead of the diester.Slowly add the ketone to the reaction mixture containing the base and the diester to maintain a low concentration of the enolized ketone.
Hydrolyzed Starting Material (Carboxylic Acid) Presence of moisture in the reaction.Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Retro-Claisen Product (1-Indanone) The 1,3-dicarbonyl product can undergo cleavage under certain conditions. A retro-Claisen condensation can be mediated by catalysts like indium triflate.[1]Avoid strongly acidic or basic workup conditions if possible. Neutralize the reaction mixture carefully.

Experimental Protocols

General Procedure for the Synthesis of 2-Benzoyl-1-indanones via Intramolecular Claisen Condensation

This procedure is a general guideline based on the synthesis of similar compounds.[2] Researchers should optimize the specific conditions for their particular substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the starting material, Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol), in dry tetrahydrofuran (THF, 20 mL).

  • Addition of Base: At room temperature, add potassium tert-butoxide (KOtBu) (1.16 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., 5% ethyl acetate in hexane) to afford the pure this compound.[2]

Visualizing the Workflow

To better understand the experimental process and potential troubleshooting points, the following diagrams illustrate the general workflow and a decision-making process for addressing low product yield.

experimental_workflow start Start: Prepare Reactants and Glassware dissolve Dissolve Methyl-2-(3-oxo-3-aryl) benzoate in dry THF under inert atmosphere start->dissolve add_base Add Potassium tert-butoxide (KOtBu) at room temperature dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react quench Quench with saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry purify Filter, Concentrate, and Purify (Column Chromatography/Recrystallization) wash_dry->purify end End: Characterize Product purify->end

General experimental workflow for this compound synthesis.

Troubleshooting logic for addressing low product yield.

References

troubleshooting low yield in the synthesis of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Benzoyl-1-indanone, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly lower than expected yield for my this compound synthesis. What are the common causes?

Low yields in this synthesis can stem from several factors. The most common issues include:

  • Purity of Starting Materials: The purity of the precursor, typically a methyl-2-(3-oxo-3-aryl) benzoate, is crucial. Impurities can interfere with the intramolecular Claisen condensation.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Potassium tert-butoxide (KOtBu) is commonly used, and using a stoichiometric amount is important for driving the reaction to completion.[1]

  • Reaction Conditions: Time, temperature, and solvent can significantly impact the yield. The reaction is often rapid at room temperature when using a strong base like KOtBu in an appropriate solvent like THF.[1]

  • Work-up Procedure: Inefficient extraction or purification can lead to loss of product. The choice of quenching agent and extraction solvent should be optimized.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired this compound.

Q2: My reaction does not seem to be going to completion. How can I improve the conversion rate?

If you are observing a low conversion rate of your starting material, consider the following:

  • Increase Reaction Time: While the reaction is often fast, extending the reaction time may help improve conversion.[1]

  • Optimize Base Addition: Ensure the base is added under anhydrous conditions to prevent quenching. The base should be freshly opened or properly stored to maintain its reactivity.

  • Check Solvent Quality: Use a dry, appropriate solvent. Tetrahydrofuran (THF) is a common choice.[1] The presence of water in the solvent will consume the base and inhibit the reaction.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products can be due to several competing reactions. Depending on the specific synthetic route, potential side reactions may include:

  • Intermolecular Condensation: If the reaction conditions are not optimized, intermolecular reactions may compete with the desired intramolecular cyclization.

  • Decomposition of Starting Material or Product: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition.

  • Retro-Claisen Condensation: The product, a β-dicarbonyl compound, can potentially undergo a retro-Claisen condensation under certain conditions, although this is more commonly a subsequent desired reaction.[1][2]

Q4: How can I improve the purity of my final this compound product?

Purification is key to obtaining a high-purity product. Common purification methods include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A common eluent system is a mixture of ethyl acetate and hexane.[2]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for purification.

  • Steam Distillation: For certain indanone derivatives, steam distillation can be a viable purification technique.[3]

Quantitative Data

The following table summarizes yields for the synthesis of this compound and related indanones under various conditions as reported in the literature.

Starting MaterialBase/CatalystSolventTimeYield (%)Reference
Methyl-2-(3-oxo-3-phenyl)propanoatePotassium tert-butoxideTHF10 minHigh[1]
2-Aryl-1-tetralones (multi-step to indanone)In(OTf)3n-butanol-82-90[2]
m-methyl benzoyl chloride and propyleneAluminum trichloride1,2-dichloroethane4-6 h80-81[4]

Experimental Protocol: Synthesis of this compound via Intramolecular Claisen Condensation

This protocol is based on a common method for the synthesis of this compound.[1][2]

Materials:

  • Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol)

  • Potassium tert-butoxide (KOtBu) (1.16 mmol)

  • Dry Tetrahydrofuran (THF) (20 ml)

  • Saturated Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 ml) in a round-bottom flask.

  • Add potassium tert-butoxide (130 mg, 1.16 mmol) to the solution at room temperature.

  • Fit the reaction flask with a septum and an argon-filled balloon and stir the mixture for 10 minutes.

  • Quench the reaction with a saturated NH4Cl solution (10 ml).

  • Extract the aqueous layer with ethyl acetate (2 x 50 ml).

  • Combine the organic layers and wash with brine (10 ml).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using an appropriate eluent system (e.g., 5% EtOAc/Hexane) to yield the pure this compound.

Troubleshooting Low Yield: A Logical Approach

The following diagram illustrates a step-by-step troubleshooting guide for addressing low yields in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_reactants 1. Verify Starting Material Quality start->check_reactants check_conditions 2. Examine Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup purity_sm Purity of Starting Material (SM)? check_reactants->purity_sm purity_base Purity/Activity of Base (e.g., KOtBu)? check_reactants->purity_base purity_solvent Solvent Anhydrous? check_reactants->purity_solvent temp_time Temperature & Time Optimized? check_conditions->temp_time atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere extraction Extraction Efficient? check_workup->extraction purification_loss Product Loss During Purification? check_workup->purification_loss sol_purify_sm Solution: Re-purify or use new SM. purity_sm->sol_purify_sm No sol_new_base Solution: Use fresh, properly stored base. purity_base->sol_new_base No sol_dry_solvent Solution: Use freshly distilled, dry solvent. purity_solvent->sol_dry_solvent No sol_optimize_cond Solution: Adjust temp/time based on literature. temp_time->sol_optimize_cond No sol_inert Solution: Ensure proper inert gas setup. atmosphere->sol_inert No sol_extraction Solution: Optimize extraction solvent & pH. extraction->sol_extraction No sol_purification Solution: Refine chromatography/recrystallization. purification_loss->sol_purification No

References

improving the regioselectivity of reactions with 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzoyl-1-indanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges when reacting this compound?

A1: this compound is a 1,3-dicarbonyl compound, and its reactions, particularly with electrophiles like alkyl or acyl halides, present two main regioselectivity challenges:

  • C-alkylation/acylation vs. O-alkylation/acylation: The enolate of this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the central carbon atom (C-2) and the oxygen atoms of the carbonyl groups. The reaction can occur at either of these sites, leading to different products.

  • Formation of two different O-alkylated/acylated products: Since there are two non-equivalent carbonyl oxygen atoms (one on the indanone ring and one on the benzoyl group), two different enol ethers or enol esters can be formed.

Q2: How can I favor C-alkylation over O-alkylation?

A2: C-alkylation is generally favored under conditions that promote thermodynamic control. Key factors include:

  • Base: Using a weaker base, such as an alkoxide (e.g., NaOEt) or a carbonate (e.g., K₂CO₃), allows for an equilibrium to be established between the enolate and the starting material, which favors the more stable C-alkylated product.

  • Solvent: Protic solvents can stabilize the oxygen of the enolate through hydrogen bonding, making the carbon atom more nucleophilic. However, polar aprotic solvents are also commonly used.

  • Counter-ion: Smaller cations like Li⁺ tend to coordinate more tightly with the oxygen, favoring C-alkylation.

  • Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.

Q3: Under what conditions is O-alkylation favored?

A3: O-alkylation is typically favored under conditions of kinetic control. This involves:

  • Base: A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) rapidly and irreversibly deprotonates the most accessible proton, leading to the kinetic enolate.

  • Solvent: Polar aprotic solvents like THF or DMF are preferred as they solvate the cation, leaving the more electronegative oxygen atom more reactive.

  • Temperature: Low temperatures (e.g., -78 °C) are crucial to prevent equilibration to the thermodynamic enolate.

  • Electrophile: Hard electrophiles, such as silyl halides (e.g., TMSCl) or highly reactive alkylating agents like alkyl triflates, tend to react preferentially at the hard oxygen atom of the enolate.

Q4: Can I selectively target one of the two oxygen atoms for O-alkylation?

A4: Selective O-alkylation at one of the two carbonyls is challenging and depends on the specific enolate formed under kinetic control. The enolate structure is influenced by factors like the base and solvent. Generally, the less sterically hindered oxygen might be favored, but a mixture of products is common.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired C-alkylated product and formation of O-alkylated byproduct. The reaction conditions are favoring kinetic control. The base might be too strong or the temperature too low. The electrophile might be too "hard".Switch to a weaker base (e.g., NaH, K₂CO₃, or NaOEt). Increase the reaction temperature (e.g., to room temperature or reflux). Use a "softer" electrophile (e.g., an alkyl iodide instead of a triflate).
A mixture of C-alkylated and starting material is recovered. Incomplete deprotonation of the this compound. The base is not strong enough or an insufficient amount was used.Use a stronger base (e.g., LDA for complete deprotonation) if you intend to run the reaction under kinetic control. Ensure at least one full equivalent of the base is used.
Formation of multiple products, including di-alkylated species. The mono-alkylated product is also acidic and can be deprotonated and react further.Use a slight excess of the this compound relative to the base and alkylating agent. Add the alkylating agent slowly to the formed enolate.
No reaction or very slow reaction rate. The base is not strong enough to deprotonate the substrate. The alkylating agent is not reactive enough (e.g., a secondary or tertiary halide). The reaction temperature is too low.Use a stronger base. Use a more reactive alkylating agent (e.g., methyl iodide, benzyl bromide). Increase the reaction temperature.

Data Presentation

The following tables summarize typical conditions for achieving regioselective alkylation, based on principles for 1,3-dicarbonyl compounds and data from related indanone systems.[1] Yields are illustrative and will vary based on the specific substrates and reaction scale.

Table 1: Conditions Favoring C-Alkylation (Thermodynamic Control)

Base Solvent Electrophile Temperature Typical Product Ratio (C:O) Approx. Yield (%)
K₂CO₃Benzene/EtherBenzyl chloride25°C>95:560-70
NaHTHFMethyl iodide25°C to Reflux>90:1070-80
NaOEtEthanolEthyl bromideReflux>85:1565-75

Table 2: Conditions Favoring O-Alkylation (Kinetic Control)

Base Solvent Electrophile Temperature Typical Product Ratio (O:C) Approx. Yield (%)
LDATHFTrimethylsilyl chloride-78°C>98:285-95
LiHMDSTHFMethyl triflate-78°C>95:580-90
KHMDSDMEBenzyl bromide-78°C>80:2070-80

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of this compound (Thermodynamic Control)

This protocol is adapted from procedures for the alkylation of similar indanone systems.[1]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous benzene or ether (sufficient to ensure stirring).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl chloride, 1.1 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with the reaction solvent.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkyl-2-benzoyl-1-indanone.

Protocol 2: General Procedure for O-Alkylation of this compound (Kinetic Control)
  • Base Preparation (LDA): In a flame-dried, nitrogen-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78°C.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78°C. Slowly transfer the freshly prepared LDA solution to the solution of this compound via cannula. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise to the enolate solution at -78°C.

  • Reaction: Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Workup: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired O-alkylated product (enol ether).

Visualizations

G cluster_start Starting Material cluster_enolate Enolate Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control This compound This compound Enolate Ambident Enolate This compound->Enolate + Base O-Alkylation O-Alkylated Product (Enol Ether) Enolate->O-Alkylation + Electrophile (R-X) (Faster reaction) C-Alkylation C-Alkylated Product (2-Alkyl-2-benzoyl-1-indanone) Enolate->C-Alkylation + Electrophile (R-X) (More stable product) Conditions_K Strong, bulky base (LDA) Low Temp (-78°C) Polar aprotic solvent (THF) O-Alkylation->Conditions_K Conditions_T Weaker base (NaH, K₂CO₃) Higher Temp (RT) Equilibrating conditions C-Alkylation->Conditions_T

Caption: Competing pathways for the alkylation of this compound.

G cluster_workflow Experimental Workflow for Regioselective Alkylation cluster_c C-Alkylation cluster_o O-Alkylation start Start: This compound choose_path Choose desired regioselectivity start->choose_path base_c Add weaker base (e.g., K₂CO₃) choose_path->base_c C-Alkylation base_o Add strong, bulky base (e.g., LDA) choose_path->base_o O-Alkylation temp_c Set higher temperature (e.g., 25°C) base_c->temp_c react_c Add electrophile & react temp_c->react_c workup_c Workup & Purify react_c->workup_c end_c C-Alkylated Product workup_c->end_c temp_o Set low temperature (e.g., -78°C) base_o->temp_o react_o Add electrophile & react temp_o->react_o workup_o Workup & Purify react_o->workup_o end_o O-Alkylated Product workup_o->end_o

Caption: Decision workflow for achieving C- vs. O-alkylation.

References

stability of 2-Benzoyl-1-indanone under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Benzoyl-1-indanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a dicarbonyl compound belonging to the indanone class of molecules. Its stability is a critical parameter in drug development and chemical synthesis as degradation can lead to loss of potency, formation of impurities, and potential safety concerns. Understanding its stability profile under different conditions is essential for defining storage conditions, formulation development, and predicting its behavior in various reaction matrices.

Q2: What are the typical degradation pathways for this compound?

A2: As a β-dicarbonyl compound, this compound is susceptible to specific degradation pathways. The most common is a retro-Claisen condensation, which involves the cleavage of the carbon-carbon bond between the benzoyl group and the indanone ring.[1][2] This can be catalyzed by both acids and bases. Other potential degradation pathways include hydrolysis, oxidation, and photodecomposition, although specific data for this compound is limited.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Involving this compound

Possible Cause: Degradation of this compound due to reaction conditions.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • pH: Is the reaction run under strongly acidic or basic conditions? this compound can undergo acid or base-catalyzed retro-Claisen condensation.[1][2]

    • Temperature: High temperatures can accelerate degradation.

    • Light: Exposure to UV or ambient light can potentially lead to photolytic degradation.

  • Product Identification:

    • Use techniques like LC-MS and NMR to identify the structure of the side products. Common degradation products could include 1-indanone and benzoic acid or its derivatives resulting from retro-Claisen condensation.

  • Preventive Measures:

    • pH Control: Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH if the reaction chemistry allows.

    • Temperature Control: Run the reaction at the lowest effective temperature.

    • Light Protection: Protect the reaction vessel from light by using amber glassware or covering it with aluminum foil.

Issue 2: Inconsistent Results in Assays of this compound

Possible Cause: Instability of the compound in the assay solvent or during sample preparation.

Troubleshooting Steps:

  • Solvent Stability Study:

    • Dissolve a known concentration of this compound in the assay solvent.

    • Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for any decrease in the parent compound peak and the appearance of degradation peaks.

  • Sample Preparation Evaluation:

    • Minimize the time between sample preparation and analysis.

    • If sonication is used for dissolution, monitor the temperature to avoid thermal degradation.

  • Method Validation:

    • Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the parent compound from its potential degradation products.

Stability Data Summary

Table 1: Stability of this compound under Acidic and Basic Conditions

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Product (Expected)
0.1 M HCl602415-25%1-Indanone, Benzoic Acid
0.1 M NaOH602420-35%1-Indanone, Sodium Benzoate

Table 2: Stability of this compound under Thermal and Photolytic Conditions

ConditionParameterDuration% Degradation (Illustrative)
Thermal80°C48 hours10-20%
PhotolyticUV light (254 nm)24 hours5-15%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve acid Acidic (e.g., 0.1M HCl, 60°C) dissolve->acid base Basic (e.g., 0.1M NaOH, 60°C) dissolve->base thermal Thermal (e.g., 80°C) dissolve->thermal photo Photolytic (e.g., UV light) dissolve->photo hplc HPLC Analysis acid->hplc base->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data end End: Stability Report data->end

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Degradation Products main This compound acid Acidic (H+) main->acid Retro-Claisen Condensation base Basic (OH-) main->base Retro-Claisen Condensation indanone 1-Indanone acid->indanone benzoic_acid Benzoic Acid / Benzoate acid->benzoic_acid base->indanone base->benzoic_acid

References

Technical Support Center: Characterization of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-Benzoyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its inherent chemical properties. Key issues include:

  • Keto-Enol Tautomerism: As a β-dicarbonyl compound, this compound exists as a mixture of keto and enol tautomers in solution.[1][2] This can lead to complex spectroscopic data, particularly in NMR.

  • Purification Difficulties: The presence of tautomers, as well as potential side-products from synthesis, can complicate purification by techniques like column chromatography or recrystallization.[3]

  • Ambiguous Mass Spectrometry Fragmentation: The fragmentation pattern in mass spectrometry can be complex, requiring careful interpretation to confirm the structure.

  • Potential Instability: While the benzoyl group offers some stability, related compounds like 2-indanone are known to be unstable in air at room temperature, suggesting that proper storage and handling are crucial.[4]

Q2: How does keto-enol tautomerism affect the NMR spectrum of this compound?

A2: The presence of both keto and enol forms in solution will result in a more complex NMR spectrum than expected for a single species. You may observe:

  • Duplicate sets of peaks: Signals corresponding to protons and carbons in both the keto and enol forms. The integration of these peaks will reflect the equilibrium ratio of the two tautomers.

  • Broad peaks: Protons involved in the tautomeric equilibrium, such as the enolic hydroxyl proton, may appear as broad signals due to chemical exchange.

  • Characteristic enol signals: The enol form will exhibit a characteristic signal for the enolic hydroxyl proton (often a broad singlet at a downfield chemical shift) and vinylic protons, which are absent in the keto form.

Q3: What are the expected key signals in the 1H NMR spectrum for this compound?

A3: For the enol tautomer, which is often predominant for β-dicarbonyl compounds, you can expect to see:

  • A broad singlet in the downfield region (δ 15-17 ppm) corresponding to the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond.[1]

  • Aromatic protons from both the indanone and benzoyl moieties, typically appearing as multiplets in the range of δ 7-8 ppm.[1]

  • A singlet for the methylene protons of the indanone ring.

For the keto tautomer, you would expect to see a methine proton at the C2 position, likely coupled to the adjacent methylene protons.

Troubleshooting Guides

Problem 1: Complex or Uninterpretable NMR Spectrum

Symptoms:

  • More peaks than expected.

  • Broad, poorly resolved signals.

  • Difficulty in assigning peaks to the this compound structure.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Keto-Enol Tautomerism 1. Vary the Solvent: The keto-enol equilibrium is solvent-dependent. Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6) can help distinguish between tautomeric peaks and impurities. 2. Temperature Variation: Variable temperature (VT) NMR experiments can be performed. At higher temperatures, the rate of interconversion between tautomers may increase, leading to coalescence of some peaks. At lower temperatures, the exchange may be slowed, resulting in sharper signals for each tautomer.
Presence of Impurities 1. Re-purify the Sample: Use column chromatography with a gradient of solvents (e.g., ethyl acetate/hexane) or recrystallization to remove impurities.[1] 2. Check for Residual Solvents: Look for characteristic signals of common laboratory solvents in the 1H NMR spectrum.
Sample Degradation 1. Check for Color Change: Darkening of the sample may indicate degradation.[4] 2. Acquire Fresh Data: If the sample is old, re-synthesize or re-purify a small amount and promptly acquire the NMR data. Store the compound under an inert atmosphere at a low temperature.
Problem 2: Difficulty in Obtaining a Pure Sample

Symptoms:

  • Multiple spots on TLC analysis, even after column chromatography.

  • Broad melting point range.

  • Persistent impurity peaks in the NMR spectrum.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction or Side Reactions 1. Monitor the Reaction: Use TLC to monitor the progress of the synthesis to ensure complete consumption of starting materials. 2. Optimize Reaction Conditions: In syntheses like the intramolecular Claisen condensation, ensure the base (e.g., KOtBu) is fresh and the reaction is performed under anhydrous conditions to minimize side reactions.[1][5]
Co-elution of Tautomers The keto and enol forms may have slightly different polarities, but can still be difficult to separate by standard column chromatography. It is generally not practical to isolate the individual tautomers as they will re-equilibrate. The goal should be to remove impurities other than the alternate tautomeric form.
Inappropriate Purification Technique 1. Recrystallization: Attempt recrystallization from a variety of solvent systems. This can sometimes be more effective than chromatography for removing minor impurities.[3] 2. Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina.
Problem 3: Ambiguous Mass Spectrometry Results

Symptoms:

  • Molecular ion peak is weak or absent.

  • Unexpected fragmentation pattern.

  • Difficulty in distinguishing between the target compound and potential isomers.

Possible Causes and Solutions:

CauseTroubleshooting Steps
In-source Fragmentation 1. Use a Softer Ionization Technique: If using a high-energy ionization method like Electron Ionization (EI), switch to a softer technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion or pseudomolecular ion ([M+H]+ or [M+Na]+).[6]
Complex Fragmentation Pathways 1. Perform Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). This will provide a fragmentation pattern specific to your compound of interest, aiding in structural confirmation.[6] 2. Analyze Expected Fragments: For ketones, a common fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group.[7] For this compound, expect losses corresponding to the benzoyl group (C6H5CO, 105 Da) and other characteristic fragments.
Presence of Adducts In ESI-MS, adducts with solvent molecules or salts (e.g., sodium, potassium) are common. Look for peaks at [M+Na]+ and [M+K]+ in positive ion mode.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Claisen Condensation

This protocol is adapted from a known procedure for the synthesis of 2-benzoyl-1-indanones.[1][5]

  • Starting Material: Methyl-2-(3-oxo-3-phenylpropanoyl)benzoate.

  • Reaction Setup: To a solution of Methyl-2-(3-oxo-3-phenylpropanoyl)benzoate (1.00 mmol) in dry tetrahydrofuran (THF, 20 mL) in a round-bottom flask, add potassium tert-butoxide (KOtBu) (130 mg, 1.16 mmol) at room temperature.

  • Reaction Conditions: Fit the reaction flask with a septum and an argon-filled balloon and stir the mixture for 10 minutes.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: General Procedure for NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): To aid in structure confirmation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).

Visualizations

keto_enol_tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto This compound (Keto form) enol 2-(Hydroxy(phenyl)methylene)indan-1-one (Enol form) keto->enol [H+] Deprotonation of α-carbon enol->keto [H+] Protonation of α-carbon

Caption: Keto-enol tautomerism of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_troubleshooting Troubleshooting Loop start Starting Materials reaction Intramolecular Claisen Condensation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Structure ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy purification->ftir Functional Groups evaluation Data Evaluation: Ambiguous Results? nmr->evaluation ms->evaluation ftir->evaluation repurify Re-purify Sample evaluation->repurify Yes optimize Optimize Synthesis evaluation->optimize Persistent Issues repurify->purification optimize->reaction

Caption: General workflow for synthesis and characterization.

References

Technical Support Center: Synthesis of 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-benzoyl-1-indanone, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route covered is the intramolecular Claisen (Dieckmann) condensation of methyl 2-(benzoyl)benzoate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Reaction & Workup

Q1: My reaction does not seem to have gone to completion. What are the possible causes?

A1: Incomplete reaction is a common issue in the Dieckmann condensation. Several factors could be at play:

  • Insufficient Base: This reaction requires at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). The product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force for the reaction. Using a catalytic amount of base will result in low conversion.

  • Base Quality: Sodium hydride, a common choice, can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use freshly opened or properly stored NaH.

  • Reaction Time/Temperature: While the reaction can be fast, ensure you are allowing sufficient time for completion. Depending on the substrate and base, the reaction may require heating or extended stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Purity: The presence of water or protic solvents will quench the strong base and inhibit the reaction. Ensure your solvent (e.g., THF, toluene) is anhydrous.

Q2: After quenching the reaction, I have a complex mixture of products. What are the likely side products?

A2: Besides the desired this compound, several side products can form:

  • Unreacted Starting Material: This is common if the reaction did not go to completion.

  • Intermolecular Claisen Condensation Products: If the reaction concentration is too high, intermolecular reactions between two molecules of the starting ester can occur, leading to oligomeric byproducts. Running the reaction at high dilution can favor the desired intramolecular cyclization.

  • Hydrolysis of the Ester: If there is water present during the reaction or workup (especially under basic conditions before neutralization), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q3: The crude product is an oil and difficult to crystallize. How can I purify it?

A3: Oiling out of the crude product is often due to the presence of impurities. Here are some purification strategies:

  • Aqueous Workup: A thorough aqueous workup is crucial. After quenching the reaction with a mild acid (e.g., saturated ammonium chloride solution), wash the organic layer with water and brine to remove salts and any water-soluble impurities.

  • Column Chromatography: This is a very effective method for purifying this compound. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If you can obtain a semi-solid crude product, recrystallization can be effective. Common solvent systems for recrystallization of similar compounds include ethanol, or a mixture of hexanes and ethyl acetate. Finding the right solvent system may require some experimentation.

Product Characterization

Q4: How can I confirm that I have synthesized this compound?

A4: Spectroscopic methods are essential for product confirmation:

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see aromatic protons in the range of ~7.0-8.0 ppm. The methylene protons of the indanone ring will appear as a characteristic signal.

    • ¹³C NMR: Look for two carbonyl signals, one for the ketone (~200-205 ppm) and one for the benzoyl group. You will also see a number of signals in the aromatic region.

  • IR Spectroscopy: A key feature is the presence of two distinct carbonyl (C=O) stretching frequencies, one for the ketone in the five-membered ring and one for the benzoyl ketone. These typically appear in the range of 1680-1720 cm⁻¹.

  • Mass Spectrometry: This will confirm the molecular weight of your product.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions, purity of starting materials, and the effectiveness of the workup and purification procedures. The following table provides a general expectation based on literature for related Dieckmann condensations.

ParameterTypical RangeNotes
Yield (Crude) 60-90%Highly dependent on reaction completion.
Yield (Purified) 50-85%Losses during purification (e.g., column chromatography, recrystallization) are expected.
Purity (by NMR) >95%After proper purification.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the intramolecular Claisen condensation to form this compound.

Materials:

  • Methyl 2-(benzoyl)benzoate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.

  • Addition of Starting Material: Dissolve methyl 2-(benzoyl)benzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow and Logic Diagrams

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start Reaction (Base + Ester in THF) reaction Stir at RT (Monitor by TLC) start->reaction quench Quench with sat. NH4Cl (aq) reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_products Side Products issue->side_products workup_loss Loss During Workup issue->workup_loss check_base Check Base Quality & Stoichiometry incomplete_rxn->check_base anhydrous Ensure Anhydrous Conditions incomplete_rxn->anhydrous dilution Use High Dilution side_products->dilution optimize_purification Optimize Purification (Chromatography/Recrystallization) workup_loss->optimize_purification

preventing byproduct formation in 2-Benzoyl-1-indanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Benzoyl-1-indanone and related reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the intramolecular Claisen condensation of methyl-2-(3-oxo-3-aryl) benzoates.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions

CauseRecommended Solution
Inactive or Insufficient Base Use a fresh, anhydrous strong base such as potassium tert-butoxide (KOtBu). Ensure at least one stoichiometric equivalent of the base is used, as it is consumed during the reaction to form the enolate and then to deprotonate the final β-dicarbonyl product, which drives the reaction to completion.
Presence of Water or Protic Solvents Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water will quench the enolate intermediate and hydrolyze the starting ester.
Low Reaction Temperature While lower temperatures can sometimes improve selectivity, the intramolecular Claisen condensation may require a certain activation energy. If the reaction is not proceeding, consider gradually increasing the temperature. However, be aware that higher temperatures can also promote side reactions.
Incorrect Starting Material Verify the identity and purity of the starting methyl-2-(3-oxo-3-aryl) benzoate. Impurities can interfere with the reaction.
Premature Quenching Ensure the reaction is allowed to proceed for a sufficient amount of time before quenching with an acid. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Problem 2: Formation of a Sticky, Oily Product Instead of a Crystalline Solid

Possible Causes and Solutions

CauseRecommended Solution
Presence of Impurities Oily products often indicate the presence of a mixture of compounds, including unreacted starting material and various byproducts. Attempt to purify a small sample of the oil using column chromatography to identify the components.
Oligomerization/Polymerization Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric byproducts. Running the reaction at a higher dilution can favor the intramolecular pathway.
Residual Solvent Ensure all solvent has been thoroughly removed under reduced pressure.
Incorrect pH during Workup After quenching the reaction with acid, ensure the pH is appropriate for the isolation of the desired product. The enolate of the product is stable in base, and acidification is necessary to obtain the neutral β-dicarbonyl compound.
Problem 3: Presence of Significant Amounts of Byproducts

Common Byproducts and Prevention Strategies

ByproductFormation MechanismPrevention and Mitigation
Unreacted Starting Material Incomplete reaction due to issues with the base, temperature, or reaction time.Ensure the use of an active, anhydrous base in stoichiometric amounts. Optimize reaction time and temperature.
Product of Retro-Claisen Reaction The β-dicarbonyl system of this compound can undergo cleavage in the presence of a strong base, especially at elevated temperatures, to revert to a more stable enolate.Use the minimum effective temperature for the reaction. Avoid prolonged reaction times after the formation of the product. Careful control of the stoichiometry of the base is also important.
Michael Addition Products (e.g., bis-indane derivatives) In related syntheses like the Claisen-Schmidt condensation, the enolate of 1-indanone can act as a Michael donor to an α,β-unsaturated ketone, leading to the formation of bis-indane adducts. While less common in the intramolecular Claisen, similar intermolecular reactions can occur if starting materials are not consumed efficiently.Maintain a high dilution to favor intramolecular reactions. Ensure efficient stirring to maintain homogeneity.
Self-Condensation Products of 1-Indanone If 1-indanone is used as a starting material in a Claisen-Schmidt type reaction, it can undergo self-condensation.This is generally not an issue in the intramolecular Claisen synthesis of this compound from the keto-ester precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A concise and efficient method is the intramolecular Claisen condensation (also known as a Dieckmann condensation) of methyl-2-(3-oxo-3-aryl) benzoates using a strong base like potassium tert-butoxide in an anhydrous solvent such as tetrahydrofuran (THF).[1]

Q2: Why is a strong base necessary for the intramolecular Claisen condensation?

A2: A strong base is required to deprotonate the α-carbon of the ketone in the starting material to form a nucleophilic enolate. This enolate then attacks the ester carbonyl intramolecularly. Furthermore, the final this compound product is a β-dicarbonyl compound with an acidic proton between the two carbonyls. The strong base deprotonates this position, and this thermodynamically favorable acid-base reaction helps to drive the overall equilibrium towards the product.

Q3: My reaction is very slow. What can I do to speed it up?

A3: Several factors could be contributing to a slow reaction. First, ensure your base is active and anhydrous. If the base is old or has been exposed to moisture, it will be less effective. Second, you can try gently heating the reaction mixture. However, be cautious as excessive heat can promote side reactions like the retro-Claisen condensation. Finally, ensure proper mixing, especially if the reaction mixture is heterogeneous.

Q4: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

A4: Besides your desired this compound product, the other spots could be unreacted starting material, the product of a retro-Claisen reaction, or oligomeric byproducts from intermolecular condensation. It is advisable to try and isolate and characterize these byproducts to better understand and optimize your reaction conditions.

Q5: How can I purify my this compound product?

A5: The product can typically be purified by column chromatography on silica gel using a suitable solvent system, such as a mixture of ethyl acetate and hexane. Crystallization from an appropriate solvent can also be an effective purification method if the product is a solid.

Experimental Protocols

General Protocol for the Synthesis of this compound via Intramolecular Claisen Condensation

This protocol is a general guideline based on reported procedures.[1] Optimization may be required for specific substrates.

Materials:

  • Methyl-2-(3-oxo-3-phenyl)propanoate (or other aryl derivative)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl-2-(3-oxo-3-phenyl)propanoate (1.0 mmol) in dry THF (20 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium tert-butoxide (1.1 mmol, 1.1 equivalents) at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is often rapid and may be complete within 10-30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

Reaction Pathway for this compound Synthesis

G start Methyl-2-(3-oxo-3-aryl)benzoate enolate Enolate Intermediate start->enolate + KOtBu - tBuOH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product This compound tetrahedral->product - MeO-

Caption: Intramolecular Claisen condensation pathway.

Troubleshooting Logic for Low Yield

G start Low Yield of Product cause1 Inactive Base? start->cause1 cause2 Water Present? start->cause2 cause3 Low Temperature? start->cause3 cause4 Side Reactions? start->cause4 solution1 Use fresh, anhydrous base (≥1 eq.) cause1->solution1 solution2 Use dry glassware and anhydrous solvent cause2->solution2 solution3 Gently warm the reaction cause3->solution3 solution4 Optimize conditions (e.g., dilution) cause4->solution4

Caption: Troubleshooting flowchart for low product yield.

Potential Side Reaction: Retro-Claisen Condensation

G product This compound cleavage_product Ring-Opened Product product->cleavage_product  + Base (e.g., MeO-) (Retro-Claisen) cleavage_product->product  - Base (Claisen)

Caption: Equilibrium between product and retro-Claisen byproduct.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Benzoyl-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Analogs of 2-benzoyl-1-indanone, particularly 2-benzylidene-1-indanone derivatives, have garnered significant attention for their potent anti-inflammatory and anticancer properties.[4] This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the field of drug development.

Anti-inflammatory Activity

Several studies have highlighted the potential of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. The primary mechanism often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]

A series of 39 novel 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to inhibit LPS-induced IL-6 and TNF-α production in murine primary macrophages.[5] Among them, several compounds demonstrated significant anti-inflammatory effects. For instance, (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) showed notable activity.[5] Another study focused on 2-benzylidene-1-indanone derivatives with a hydroxyl group at the C-6 position of the indanone ring, where compound 4d showed promising inhibition of TNF-α expression.

CompoundTest SystemTargetActivityReference
(E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)LPS-stimulated murine primary macrophagesIL-6 and TNF-α productionHigh[5]
(E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w)LPS-stimulated murine primary macrophagesIL-6 and TNF-α productionHigh[5]
Compound 8fLPS-stimulated murine primary macrophages & mouse model of acute lung injuryIL-6 and TNF-α productionImproved in vitro and significant in vivo therapeutic effects[6][7]
Compound 4dLPS-stimulated RAW 264.7 macrophagesTNF-α and IL-6 expression83.73% inhibition of TNF-α, 69.28% inhibition of IL-6[6]
Xanthohumol (Positive Control)LPS-stimulated murine primary macrophagesIL-6 and TNF-α production-[6][7]
Anticancer Activity

The anticancer potential of 2-benzylidene-1-indanone analogs has been extensively investigated, with many derivatives exhibiting potent cytotoxicity against various human cancer cell lines.[4][8] A notable example is 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, which displayed IC50 values ranging from 0.010 to 14.76 μM against different cancer cells.[4][9] The proposed mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][10][11]

CompoundCancer Cell Line(s)IC50 (μM)Mechanism of ActionReference
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneVarious human carcinoma cells0.010 - 14.76Induces G2/M phase arrest and apoptosis[4][9]
2-benzylidene-1-indanones (general)MCF-7, HCT, THP-1, A5490.010 - 0.880Tubulin polymerization inhibition[8]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29, COLO 205, KM 120.41 ± 0.19 to 6.85 ± 1.44G2/M phase arrest, apoptosis, increased ROS, tubulin polymerization inhibition[11]
2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1Ehrlich ascites carcinoma (in vivo)67.64% tumor growth inhibition at 20mg/kgTubulin polymerization inhibition[12]

Experimental Protocols

Anti-inflammatory Activity Assay (Inhibition of Cytokine Production)

This protocol describes the general procedure for evaluating the anti-inflammatory effects of 2-benzylidene-1-indanone analogs by measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages.[6][7]

a. Cell Culture: Murine primary macrophages or RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

b. Compound Treatment and LPS Stimulation: Cells are seeded in 96-well plates. After adherence, the cells are pre-incubated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 30 minutes. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 0.5 µg/mL) for 24 hours to induce an inflammatory response.

c. Cytokine Measurement (ELISA): After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d. Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the vehicle control (DMSO-treated, LPS-stimulated cells).

Anticancer Activity Assay (Sulphorhodamine B Assay)

The Sulphorhodamine B (SRB) assay is a colorimetric method used to determine cell viability and screen for cytotoxic compounds.[13]

a. Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

b. Compound Incubation: The cells are treated with serial dilutions of the 2-benzylidene-1-indanone analogs for a specified period (e.g., 48 or 72 hours).

c. Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid. The fixed cells are then stained with 0.4% (w/v) Sulphorhodamine B in 1% acetic acid.

d. Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution. The absorbance is measured at 540 nm using a microplate reader.

e. IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay assesses the ability of the compounds to interfere with the assembly of microtubules.

a. Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.

b. Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

c. Polymerization Monitoring: The mixture is incubated at 37°C to allow for tubulin polymerization. The extent of polymerization is monitored over time by measuring the increase in fluorescence.

d. Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflow

The biological effects of this compound analogs are mediated through various signaling pathways. The following diagrams illustrate a key anti-inflammatory pathway and a general workflow for screening these compounds.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB IKK->IkB inhibits degradation of Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB->NFkB_p65_p50 sequesters in cytoplasm Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Indanone_Analog 2-Benzylidene-1-indanone Analog Indanone_Analog->IKK Inhibits G cluster_1 Experimental Workflow for Biological Activity Screening Synthesis Synthesis of This compound Analogs In_vitro_Screening In vitro Screening Synthesis->In_vitro_Screening Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Cytokine Inhibition) In_vitro_Screening->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (e.g., Cytotoxicity) In_vitro_Screening->Anticancer_Assay Mechanism_Studies Mechanism of Action Studies Anti_inflammatory_Assay->Mechanism_Studies Anticancer_Assay->Mechanism_Studies Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis In_vivo_Studies In vivo Studies (Animal Models) Mechanism_Studies->In_vivo_Studies Lead_Optimization Lead Optimization In_vivo_Studies->Lead_Optimization

References

A Comprehensive Guide to the Structural Validation of 2-Benzoyl-1-indanone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed comparison of NMR methods for the structural validation of 2-Benzoyl-1-indanone, complete with expected chemical shift data, experimental protocols, and a logical workflow for analysis.

Data Presentation: Predicted NMR Assignments

The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shift ranges for the functional groups present and data from structurally related compounds, such as 2-substituted-1-indanones.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-24.5 - 5.0dd
H-3a, H-3b3.0 - 3.8m
H-47.7 - 7.9d
H-5, H-67.3 - 7.6m
H-77.3 - 7.5d
H-2', H-6'7.9 - 8.2d
H-3', H-5'7.4 - 7.6t
H-4'7.5 - 7.7t

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbons (Position)Predicted Chemical Shift (δ, ppm)
C-1 (Indanone C=O)200 - 205
C-250 - 55
C-335 - 40
C-3a135 - 140
C-4127 - 130
C-5124 - 127
C-6128 - 132
C-7125 - 128
C-7a150 - 155
C-1' (Benzoyl C=O)195 - 200
C-1''135 - 140
C-2'', C-6''128 - 131
C-3'', C-5''128 - 130
C-4''132 - 135

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the connectivity and complete assignment of the molecular structure.[4]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, COSY would show correlations between H-2 and the H-3 protons, as well as among the aromatic protons on both the indanone and benzoyl rings, confirming their adjacent relationships.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling).[1] This is the primary method for assigning the signals of protonated carbons. For instance, the proton at H-2 would show a cross-peak with the carbon at C-2.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for identifying quaternary (non-protonated) carbons and for connecting different parts of the molecule. Key HMBC correlations for validating the 2-benzoyl substitution would include cross-peaks from the H-2 proton to the carbonyl carbons C-1 and C-1', and to the aromatic carbons C-3a and C-1''.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is standard. Key parameters include a spectral width of about 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.[1]

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer software are used. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and experiment time.[5]

Logical Workflow for Structure Validation

The following diagram illustrates the systematic approach to validating the structure of this compound using the described NMR experiments.

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Assignments & Confirmation H1_NMR Acquire ¹H NMR Assign_H Assign Proton Spin Systems H1_NMR->Assign_H C13_NMR Acquire ¹³C NMR Assign_C Assign Protonated Carbons C13_NMR->Assign_C COSY Acquire ¹H-¹H COSY COSY->Assign_H Confirm H-H connectivity HSQC Acquire ¹H-¹³C HSQC HSQC->Assign_C Confirm C-H one-bond connectivity HMBC Acquire ¹H-¹³C HMBC Assign_Q_C Assign Quaternary Carbons & Confirm Connectivity HMBC->Assign_Q_C Identify long-range C-H connectivity Assign_H->COSY Use ¹H assignments Assign_H->HSQC Use ¹H assignments Assign_C->HMBC Use H & C assignments Final_Structure Final Structure Confirmation Assign_Q_C->Final_Structure

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of bioactive molecules is paramount. This guide provides a detailed spectroscopic comparison of 2-Benzoyl-1-indanone with its structurally related compounds, 1-indanone and benzophenone. The presented data, sourced from experimental findings, offers a valuable resource for compound identification, characterization, and quality control.

This comparative analysis delves into the key spectroscopic signatures of these aromatic ketones, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the distinct spectral characteristics of each compound, this guide aims to facilitate a deeper understanding of their molecular architecture and electronic properties.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsAliphatic ProtonsOther Protons
This compound Data not availableData not availableData not available
1-Indanone 7.2-7.8 (m, 4H)2.6-2.7 (t, 2H), 3.0-3.1 (t, 2H)-
Benzophenone 7.4-7.8 (m, 10H)--

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbon(s)Aromatic CarbonsAliphatic Carbons
This compound 194.20, 176.27123.83, 127.17, 127.87, 128.99, 129.23, 129.73, 130.96, 132.34, 136.0025.04, 26.88, 78.25
1-Indanone 207.1123.8, 126.8, 127.4, 134.8, 138.8, 154.925.9, 36.3
Benzophenone 196.7128.2, 129.9, 132.4, 137.5-

Table 3: Infrared (IR) Spectroscopic Data (in cm⁻¹)

CompoundC=O StretchAromatic C-H StretchAliphatic C-H Stretch
This compound ~1710, ~1680 (predicted)~3000-3100~2850-2960
1-Indanone ~1700~3050~2900
Benzophenone ~1660~3060-

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 222.07105 (C₆H₅CO⁺), 117
1-Indanone 132.06104, 76
Benzophenone 182.07105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Table 5: UV-Visible (UV-Vis) Spectroscopic Data

Compoundλmax (nm)Solvent
This compound Data not availableData not available
1-Indanone 243, 287, 295Ethanol
Benzophenone 252Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: The obtained free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture was then compressed in a die under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol.

  • Data Acquisition: The absorbance of the solution was measured over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The solvent was used as a reference.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

comparing the efficacy of different synthetic routes to 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of key molecular scaffolds is of paramount importance. 2-Benzoyl-1-indanone, a versatile intermediate, has garnered significant attention. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering a comprehensive overview of their efficacy based on reported experimental data.

At a Glance: Comparison of Synthetic Efficacies

The following table summarizes the key quantitative data for two primary synthetic routes to this compound, providing a clear comparison of their reported yields and the number of synthetic steps involved.

Synthetic RouteStarting MaterialsKey IntermediatesOverall YieldNumber of Steps
Route 1: Two-Step Ring Contraction2-Aryl-1-tetralonesMethyl-2-(3-oxo-3-aryl) benzoates88%2
Route 2: Base-Catalyzed Condensationo-Phthalaldehyde, Acetophenone2-(Hydroxy-phenyl-methylene)-indan-1-oneModerate1

Visualizing the Synthetic Pathways

To further elucidate the transformations involved in each synthetic route, the following diagrams, generated using Graphviz, illustrate the logical flow from starting materials to the final product.

G cluster_0 Route 1: Two-Step Ring Contraction A 2-Aryl-1-tetralone B Methyl-2-(3-oxo-3-aryl) benzoate A->B  Acid-catalyzed  air oxidation C This compound B->C  Intramolecular  Claisen Condensation

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Base-Catalyzed Condensation D o-Phthalaldehyde F 2-(Hydroxy-phenyl-methylene)-indan-1-one (Tautomer of this compound) D->F  Base-catalyzed  Condensation E Acetophenone E->F  Base-catalyzed  Condensation

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

This section provides the detailed methodologies for the key synthetic routes discussed, allowing for replication and further investigation.

Route 1: Two-Step Ring Contraction of 2-Aryl-1-tetralones

This synthetic strategy involves an initial oxidative fragmentation of a 2-aryl-1-tetralone followed by an intramolecular Claisen condensation to yield the desired this compound.[1]

Step 1: Acid-Catalyzed Air Oxidative Fragmentation

  • Procedure: A solution of the 2-aryl-1-tetralone in a suitable solvent such as methanol is treated with an acid catalyst. The reaction mixture is then stirred in the presence of air (or under an air atmosphere) to facilitate the oxidative cleavage of the tetralone ring, leading to the formation of the corresponding methyl-2-(3-oxo-3-aryl) benzoate intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified, typically by column chromatography.

Step 2: Intramolecular Claisen Condensation

  • Procedure: The purified methyl-2-(3-oxo-3-aryl) benzoate is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A strong base, such as potassium tertiary butoxide, is then added to the solution to induce an intramolecular Claisen condensation. This reaction is typically rapid. After the reaction is complete, the mixture is quenched, and the product is extracted. The crude this compound is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent. For the specific synthesis of 2-(Hydroxy-phenyl-methylene)-indan-1-one, a tautomer of this compound, the yield is reported to be 88%.[1]

Route 2: Base-Catalyzed Condensation of o-Phthalaldehyde and Acetophenone

This method provides a more direct, one-pot synthesis of a tautomer of this compound.[2]

  • Procedure: o-Phthalaldehyde and acetophenone are reacted in an ethanolic solution in the presence of a base, such as sodium hydroxide.[3] The reaction mixture is stirred at a controlled temperature, for instance, at 0°C for approximately 3 hours.[3] Following the reaction, the mixture is poured into a mixture of ice and hydrochloric acid to precipitate the product.[3] The resulting solid, 2-(hydroxy-phenyl-methylene)-indan-1-one, which is a tautomer of this compound, is then collected and purified. While a specific yield for the parent compound was not detailed in the reviewed literature, this method is presented as a viable route to 2-benzylidene-1-indanone derivatives in general.[2]

Efficacy Comparison and Concluding Remarks

The two-step ring contraction of 2-aryl-1-tetralones (Route 1) offers a high-yielding and well-documented pathway to this compound. With a reported yield of 88% for the final condensation step, this method is a strong candidate for syntheses where high efficiency is a primary concern. The starting materials, 2-aryl-1-tetralones, can be prepared through various established methods.

The base-catalyzed condensation of o-phthalaldehyde and acetophenone (Route 2) presents a more convergent and potentially more atom-economical approach. This one-pot reaction simplifies the synthetic procedure, which can be advantageous in terms of time and resources. However, the reviewed literature, while confirming the viability of this route for derivatives, did not provide a specific yield for the unsubstituted this compound, referring to it as "moderate".

For researchers, the choice between these routes will depend on the specific requirements of their project. If a high overall yield is critical and the necessary 2-aryl-1-tetralone is readily available, Route 1 is an excellent option. Conversely, if a more direct and potentially scalable one-pot synthesis is preferred, Route 2 offers a compelling alternative, though optimization to maximize the yield may be necessary. Further investigation into the oxidation of the more readily synthesized 2-benzylidene-1-indanones could also present another efficient pathway to the target molecule.

References

advantages of using 2-Benzoyl-1-indanone over other diketones in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly in the construction of complex heterocyclic compounds, the choice of starting materials is paramount to achieving high yields and desired product characteristics. While a variety of diketones serve as versatile precursors, 2-Benzoyl-1-indanone, a cyclic β-diketone, presents distinct advantages over its acyclic counterparts like dibenzoylmethane and acetylacetone, especially in the synthesis of flavonoids and other biologically active molecules.

Enhanced Cyclization Efficiency in Flavonoid Synthesis

The primary advantage of this compound lies in its constrained cyclic structure, which pre-organizes the molecule for subsequent cyclization reactions. This conformational rigidity can lead to higher yields and more favorable reaction kinetics in the synthesis of flavonoids, a class of polyphenolic compounds with significant pharmacological activities.

Table 1: Comparison of Diketones as Precursors in Flavonoid Synthesis

Diketone PrecursorStructureTypical Application in Flavonoid SynthesisReported Yields (Illustrative)Key Structural Feature
This compound Cyclic β-diketonePrecursor to fused flavone analoguesPotentially higher due to pre-organizationCyclic, conformationally restricted
Dibenzoylmethane Acyclic β-diketoneCommon precursor for flavones via Baker-Venkataraman rearrangement60-80%[1]Aromatic, flexible
Acetylacetone Acyclic β-diketonePrecursor for simpler, non-phenylated chromonesVariable, often lower for complex flavonoidsAliphatic, flexible

Experimental Protocols: A General Approach

The synthesis of flavonoids from diketone precursors generally follows the Baker-Venkataraman rearrangement to form a 1,3-diketone, followed by acid-catalyzed cyclization. While a specific protocol for flavonoid synthesis starting directly from this compound is not extensively documented, a general procedure can be adapted from the well-established synthesis of flavones from o-hydroxyacetophenone and benzoyl chloride, which proceeds through an in-situ generated diketone intermediate.[1][2]

General Experimental Protocol for Flavone Synthesis
  • Formation of the Diketone (Baker-Venkataraman Rearrangement): A solution of the corresponding o-acyloxyacetophenone is treated with a base such as potassium hydroxide in pyridine.[1][2] The reaction mixture is stirred at a slightly elevated temperature to facilitate the intramolecular rearrangement to the 1,3-diketone.

  • Acid-Catalyzed Cyclization: The resulting diketone is then dissolved in a suitable solvent like glacial acetic acid, and a strong acid catalyst (e.g., concentrated sulfuric acid) is added. The mixture is heated to effect the cyclodehydration, leading to the formation of the flavone ring system.[2]

  • Work-up and Purification: The reaction mixture is poured into ice water to precipitate the crude flavone, which is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Logical Workflow for Flavonoid Synthesis

The synthesis of a flavone from an o-hydroxyacetophenone precursor, which mirrors the utility of a pre-formed diketone like this compound, can be visualized as a two-step process.

Flavone_Synthesis cluster_0 Step 1: Baker-Venkataraman Rearrangement cluster_1 Step 2: Acid-Catalyzed Cyclization o-Acyloxyacetophenone o-Acyloxyacetophenone 1,3-Diketone 1,3-Diketone o-Acyloxyacetophenone->1,3-Diketone Base (e.g., KOH/Pyridine) Flavone Flavone 1,3-Diketone->Flavone Acid (e.g., H2SO4/Acetic Acid)

Flavone Synthesis Workflow

Advantages Beyond Yield: Access to Novel Structures

The use of this compound and its derivatives as precursors opens pathways to a diverse range of fused heterocyclic systems that are not as readily accessible using acyclic diketones. The indanone backbone can be further functionalized, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science. Research has shown that indanone derivatives possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3]

Signaling Pathways and Experimental Workflows

While this compound is a synthetic precursor and not directly involved in biological signaling pathways, the flavonoids synthesized from it are known to modulate various cellular signaling cascades. For instance, many flavonoids are recognized as potent antioxidants and inhibitors of protein kinases, which are key players in cell growth and differentiation pathways.

The experimental workflow for evaluating the efficacy of a synthesized flavonoid would typically involve a series of in vitro and in vivo assays.

Experimental_Workflow Synthesis Flavonoid Synthesis (using this compound precursor) Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Drug Discovery Workflow

References

A Comparative Guide to the Synthesis of 2-Benzoyl-1-indanone: An Evaluation of Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount to ensure efficiency, cost-effectiveness, and high purity of the final product. This guide provides a comparative analysis of alternative starting materials for the synthesis of 2-Benzoyl-1-indanone, a significant scaffold in medicinal chemistry. We will delve into two primary, experimentally validated pathways: the intramolecular Claisen condensation of methyl 2-acylbenzoates and the base-catalyzed condensation of o-phthalaldehyde with acetophenones. A third potential, though less documented, route involving the direct benzoylation of 1-indanone will also be considered.

Comparison of Synthetic Pathways

The choice of synthetic strategy for this compound is often dictated by the availability and complexity of the starting materials, as well as the desired yield and purity of the final compound. Below is a summary of the key quantitative data for the two primary synthetic routes.

Starting Material(s)MethodReagentsTypical YieldKey AdvantagesKey Disadvantages
2-Aryl-1-tetralonesTwo-step: Oxidative Fragmentation followed by Intramolecular Claisen Condensation1. Acid (e.g., H+), Air2. Potassium tert-butoxide (KOtBu) in THF82-90%High yields, good for specific analogs derived from tetralones.Requires a two-step process from a relatively complex starting material.
o-Phthalaldehyde and AcetophenoneBase-catalyzed Aldol-type CondensationSodium hydroxide (NaOH) in EthanolVaries with acetophenone substituentOne-pot synthesis, readily available and simple starting materials.Yields can be variable depending on the acetophenone used. The product is the tautomeric 2-hydroxybenzylidene-1-indanone.
1-Indanone and a Benzoylating AgentDirect C-BenzoylationBase (e.g., NaH), Benzoylating agent (e.g., Benzoyl chloride)Not well-documentedPotentially the most direct route.Lacks established experimental protocols and may suffer from competing O-benzoylation or polysubstitution.

Experimental Protocols

Route 1: Intramolecular Claisen Condensation of Methyl-2-(3-oxo-3-aryl) benzoates

This synthetic approach involves a two-step sequence starting from 2-aryl-1-tetralones. The first step is an acid-catalyzed oxidative fragmentation to yield methyl-2-(3-oxo-3-aryl) benzoates. The subsequent and key step is an intramolecular Claisen condensation to afford the target this compound.

Step 2: Intramolecular Claisen Condensation

To a solution of the methyl-2-(3-oxo-3-aryl) benzoate (1.0 mmol) in dry tetrahydrofuran (THF, 20 mL) in a round-bottom flask, potassium tert-butoxide (1.16 mmol) is added at room temperature. The reaction flask is then sealed, and the mixture is stirred. The reaction is typically rapid. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Route 2: Base-Catalyzed Condensation of o-Phthalaldehyde and Acetophenone

This method provides the tautomeric form of this compound, 2-hydroxybenzylidene-1-indanone, through a base-catalyzed condensation reaction.

In a typical procedure, o-phthalaldehyde (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) are dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide (2.4 equivalents) is added, and the reaction mixture is stirred, often at a reduced temperature (e.g., 0 °C) for several hours. After the reaction is complete, the mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Visualizing the Synthetic Pathways

To better understand the chemical transformations and the relationships between the starting materials and the final product, the following diagrams illustrate the synthetic workflows.

G Synthetic Route 1: From 2-Aryl-1-tetralone start 2-Aryl-1-tetralone intermediate Methyl-2-(3-oxo-3-aryl) benzoate start->intermediate Acid, Air (Oxidative Fragmentation) product This compound intermediate->product KOtBu, THF (Intramolecular Claisen Condensation)

Caption: Workflow for the synthesis of this compound via ring contraction.

G Synthetic Route 2: From o-Phthalaldehyde and Acetophenone start1 o-Phthalaldehyde product 2-Hydroxybenzylidene-1-indanone (Tautomer of this compound) start1->product start2 Acetophenone start2->product NaOH, Ethanol (Aldol-type Condensation)

Caption: One-pot synthesis of the tautomer of this compound.

Mechanistic Insights

The core chemical transformations in the discussed syntheses are the Claisen and Aldol-type condensations. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

G Simplified Mechanism: Intramolecular Claisen Condensation start Methyl-2-acylbenzoate enolate Enolate Intermediate start->enolate Base (KOtBu) (Deprotonation) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product This compound cyclized->product Loss of Methoxide

Caption: Key steps in the intramolecular Claisen condensation to form the indanone ring.

G Simplified Mechanism: Aldol-type Condensation start Acetophenone enolate Enolate of Acetophenone start->enolate Base (NaOH) (Deprotonation) aldol_adduct Aldol Adduct enolate->aldol_adduct phthalaldehyde o-Phthalaldehyde phthalaldehyde->aldol_adduct Nucleophilic Attack cyclized Cyclized Intermediate aldol_adduct->cyclized Intramolecular Condensation product 2-Hydroxybenzylidene-1-indanone cyclized->product Dehydration

Caption: Pathway of the Aldol-type condensation and subsequent cyclization.

Conclusion

Both the intramolecular Claisen condensation of methyl 2-acylbenzoates and the base-catalyzed condensation of o-phthalaldehyde with acetophenones represent viable and effective methods for the synthesis of this compound or its tautomer. The Claisen condensation route offers high yields but requires a more complex starting material that undergoes a two-step transformation. In contrast, the Aldol-type condensation provides a more direct, one-pot approach from simpler starting materials, though the yields can be more variable. The direct benzoylation of 1-indanone remains a less explored option and would require significant methods development. The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of overall yield.

References

Cross-Validation of Analytical Data: A Comparative Guide for 2-Benzoyl-1-indanone and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical data for 2-Benzoyl-1-indanone and its structurally related analogs. Due to the limited availability of published experimental data for this compound, this guide utilizes data from closely related compounds, primarily 2-benzylidene-1-indanone and its derivatives, to provide a comparative framework for analytical cross-validation. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this class of compounds.

Data Presentation

The following tables summarize the available analytical data for 1-indanone and its derivatives, offering a baseline for comparison in the absence of specific data for this compound.

Table 1: 1H NMR Spectroscopic Data of 1-Indanone Derivatives (Solvent: CDCl3)

CompoundChemical Shift (δ, ppm) and Multiplicity
1-Indanone 7.75 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H), 7.37 (t, 1H, Ar-H), 7.29 (d, 1H, Ar-H), 3.11 (t, 2H, -CH2-), 2.70 (t, 2H, -CH2-)
(E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one 7.29 (d, J = 7.5 Hz, 1H), 7.69-7.67 (m, 3H), 7.26 (t, J = 7.3 Hz, 1H), 7.56 (d, J = 7.5 Hz, 1H), 7.48-7.38 (m, 4H), 4.06 (s, 2H)[1]
(E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one 7.65-7.63 (m, 3H), 7.45-7.38 (m, 4H), 7.32 (d, J = 2.4 Hz, 1H), 7.17 (dd, J = 8.4 Hz, 2.5 Hz, 1H), 3.93 (s, 2H), 3.84 (s, 3H)[1]
(E)-2-Benzylidene-4-bromo-2,3-dihydro-1H-inden-1-one 7.85 (d, J = 7.5 Hz, 1H), 7.76 (dd, J = 7.7 Hz, 0.6 Hz, 1H), 7.70-7.68 (m, 3H), 7.48 (t, J = 7.3 Hz, 2H), 7.44-7.40 (m, 1H), 7.32 (t, J = 7.7 Hz, 1H), 3.94 (s, 2H)[1]
(E)-2-Benzylidene-5-bromo-2,3-dihydro-1H-inden-1-one 7.75 (d, J = 8.1 Hz, 1H), 7.72 (br s, 1H), 7.68 (t, J = 1.9 Hz, 1H), 7.66-7.64 (m, 2H), 7.56 (dt, J = 8.1 Hz, 0.7 Hz, 1H), 7.49-7.40 (m, 3H), 4.02 (s, 2H)[1]

Table 2: 13C NMR Spectroscopic Data of 1-Indanone Derivatives (Solvent: CDCl3)

CompoundChemical Shift (δ, ppm)
1-Indanone 207.2 (C=O), 155.1, 134.7, 127.3, 126.8, 123.7, 36.3, 25.8
(E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one 194.5, 149.8, 138.2, 135.6, 134.8, 134.7, 134.1, 130.9, 129.8, 129.1, 127.8, 126.3, 124.6, 32.6[1]
(E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one 194.3, 159.7, 142.5, 139.3, 135.7, 135.5, 133.8, 130.8, 129.7, 129.0, 127.0, 124.0, 105.9, 55.7, 31.9[1]
(E)-2-Benzylidene-4-bromo-2,3-dihydro-1H-inden-1-one 193.6, 149.6, 140.2, 137.4, 135.2, 135.1, 133.8, 131.0, 130.2, 129.6, 129.2, 123.3, 121.8, 33.7[1]
(E)-2-Benzylidene-5-bromo-2,3-dihydro-1H-inden-1-one 193.2, 151.3, 137.0, 135.3, 134.8, 134.1, 131.5, 130.9, 130.1, 129.8, 129.6, 129.1, 125.8, 32.3[1]

Table 3: Mass Spectrometry Data

CompoundIonization ModeKey Fragment Ions (m/z)
2-Benzoyl-1,3-indandione Electron Ionization250 (M+), 222, 194, 165, 133, 105, 77[2]

Table 4: FTIR Spectroscopic Data

CompoundKey Absorption Bands (cm-1)
(E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one 3022 (w, C-H str), 1687 (s, C=O str), 1615 (s, C=C str), 1490 (m), 737 (s)[1]
(E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one 1686 (s, C=O str), 1620 (s, C=C str), 1484 (m), 1444 (m), 1276 (m), 770 (s), 684 (m)[1]
(E)-2-Benzylidene-4-bromo-2,3-dihydro-1H-inden-1-one 2897 (w, C-H str), 1699 (s, C=O str), 1624 (m, C=C str), 1592 (m), 1113 (s), 757 (s)[1]
(E)-2-Benzylidene-5-bromo-2,3-dihydro-1H-inden-1-one 3052 (w, C-H str), 1694 (s, C=O str), 1623 (s, C=C str), 1596 (m), 763 (s)[1]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify its concentration.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a common starting point is 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify the compound, as well as to identify any volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is recommended.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters: Scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample. The resulting mass spectrum can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR: Acquire a proton NMR spectrum to identify the types and connectivity of protons in the molecule.

  • 13C NMR: Acquire a carbon-13 NMR spectrum to identify the different carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish correlations between protons and carbons, aiding in the complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., chloroform).

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm-1. Characteristic absorption bands will indicate the presence of functional groups such as carbonyls (C=O), aromatic rings (C=C), and C-H bonds.

Experimental Workflow and Data Cross-Validation

The following diagram illustrates a typical workflow for the analytical characterization and cross-validation of a synthesized compound like this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC GCMS GC-MS (Identity & Volatile Impurities) Purification->GCMS NMR NMR (Structural Elucidation) Purification->NMR FTIR FTIR (Functional Group ID) Purification->FTIR Data_Integration Integrate & Correlate Spectroscopic Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Comparison Compare with Literature/ Reference Data Data_Integration->Comparison Final_Confirmation Confirm Structure & Purity Comparison->Final_Confirmation

Caption: A general workflow for the synthesis, purification, analytical characterization, and data cross-validation of this compound.

References

Structure-Activity Relationship (SAR) of 2-Benzoyl-1-indanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-benzoyl-1-indanone and related 2-benzylidene-1-indanone derivatives, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. The information presented is compiled from various studies to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the inhibition of tubulin polymerization. This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
1 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy, 2-(3",4"-methylenedioxybenzylidene)Various0.010 - 14.76[1][2]
9j Not specified in abstractVarious0.01 - 0.88[3]
ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazineColorectal Cancer0.41 - 6.85[4]
(R)-9k 3-arylindanone derivativeColorectal CancerNot specified, but 14-38 times more potent than 5-fluorouracil[5]

Key SAR Insights for Anticancer Activity:

  • The presence of multiple methoxy groups on the phenyl rings appears to be crucial for potent cytotoxic activity.

  • The 2-benzylidene moiety is a common feature in active compounds, suggesting its importance in binding to the target.

  • Modifications at the 2- and 3-positions of the indanone core significantly influence the anticancer potency.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the anticancer effect of many 2-benzylidene-1-indanone derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest and apoptosis.[3][6]

anticancer_mechanism Indanone_Derivative 2-Benzylidene-1-indanone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indanone_Derivative->Tubulin Binds to Microtubule_Disruption Microtubule Destabilization Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis anti_inflammatory_workflow LPS Lipopolysaccharide (LPS) Macrophages Murine Primary Macrophages (MPMs) LPS->Macrophages Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Macrophages->Cytokine_Release Stimulation Indanone 2-Benzylidene-1-indanone Derivative (Pre-incubation) Indanone->Macrophages Pre-treatment ELISA Quantification by ELISA Cytokine_Release->ELISA

References

Comparative Cytotoxicity of 2-Benzylidene-1-Indanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic profiles of 2-benzylidene-1-indanone derivatives reveals their potential as anticancer agents. While direct comparative data on 2-benzoyl-1-indanone derivatives remains limited in publicly available literature, the closely related 2-benzylidene-1-indanone scaffold has been the subject of numerous studies, demonstrating significant cytotoxic activity against a range of human cancer cell lines. This guide summarizes the key findings, experimental protocols, and mechanistic insights to inform further research and drug development in this area.

Data Summary: In Vitro Cytotoxicity of 2-Benzylidene-1-Indanone Derivatives

The cytotoxic potential of various 2-benzylidene-1-indanone derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. These compounds exhibit a wide range of potencies, with some derivatives demonstrating cytotoxicity in the nanomolar to low micromolar range.

Derivative/CompoundCell LineCancer TypeIC50 (µM)Reference
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneDLD1Colorectal Adenocarcinoma0.010 - 14.76[1][2]
A549Lung Carcinoma0.010 - 14.76[1][2]
FaDuHypopharyngeal Carcinoma0.010 - 14.76[1][2]
T47DBreast Adenocarcinoma0.010 - 14.76[1][2]
DU145Prostate Carcinoma0.010 - 14.76[1][2]
MDAMB-231Breast Carcinoma0.010 - 14.76[1][2]
MCF-7Breast Adenocarcinoma0.010 - 14.76[1][2]
Various 2-benzylidene-1-indanonesMCF-7Breast0.010 - 0.88[3][4]
HCTColon0.010 - 0.88[3][4]
THP-1Leukemia0.010 - 0.88[3][4]
A549Lung0.010 - 0.88[3][4]
Thiazolyl hydrazone derivatives of 1-indanone (e.g., ITH-6)HT-29Colon0.41 ± 0.19 - 6.85 ± 1.44[5]
COLO 205Colon0.41 ± 0.19 - 6.85 ± 1.44[5]
KM 12Colon0.41 ± 0.19 - 6.85 ± 1.44[5]

Experimental Protocols

The evaluation of cytotoxicity for 2-benzylidene-1-indanone derivatives has primarily been conducted using two standard colorimetric assays: the MTT and the Sulforhodamine B (SRB) assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-benzylidene-1-indanone derivatives for a specified period, typically 24 to 48 hours.

  • MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the total protein content of adherent cells.[7]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the total protein, which correlates with the cell number.

Mechanistic Insights and Signaling Pathways

Studies on the mechanism of action of cytotoxic 2-benzylidene-1-indanone derivatives have revealed their ability to interfere with critical cellular processes, leading to cancer cell death. The primary mechanisms identified are the inhibition of tubulin polymerization and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Several 2-benzylidene-1-indanone derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[3][4][8][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

cluster_drug 2-Benzylidene-1-Indanone Derivative cluster_cellular_process Cellular Processes cluster_outcome Outcome drug 2-Benzylidene-1-Indanone Derivative microtubules Microtubule Polymerization drug->microtubules Inhibits tubulin Tubulin Monomers tubulin->microtubules Polymerizes into mitosis Mitosis (Cell Division) microtubules->mitosis Essential for arrest G2/M Phase Cell Cycle Arrest microtubules->arrest Disruption leads to apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis Induces

Figure 1. Inhibition of Tubulin Polymerization by 2-Benzylidene-1-Indanone Derivatives.

Apoptosis Induction

The cytotoxic effects of these derivatives are often mediated by the induction of apoptosis, or programmed cell death.[1][5] This process involves a cascade of molecular events, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

cluster_drug 2-Benzylidene-1-Indanone Derivative cluster_cellular_response Cellular Response cluster_outcome Outcome drug 2-Benzylidene-1-Indanone Derivative ros Increased Reactive Oxygen Species (ROS) drug->ros caspases Caspase Activation ros->caspases Leads to parp PARP Cleavage caspases->parp Causes apoptosis Apoptosis parp->apoptosis Indicator of

Figure 2. Apoptosis Induction Pathway.

Experimental Workflow

The general workflow for assessing the comparative cytotoxicity of 2-benzylidene-1-indanone derivatives is outlined below.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture compound_prep 2. Preparation of Derivative Solutions cell_culture->compound_prep seeding 3. Cell Seeding in 96-well Plates compound_prep->seeding treatment 4. Treatment with Derivatives seeding->treatment assay 5. MTT or SRB Assay treatment->assay data_analysis 6. Absorbance Reading and IC50 Calculation assay->data_analysis

Figure 3. General Workflow for Cytotoxicity Assessment.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity is a critical, non-negotiable step in the synthesis of any chemical compound, particularly those destined for pharmaceutical and research applications. For a molecule such as 2-Benzoyl-1-indanone, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and biological assays. This guide provides a comparative analysis of various analytical techniques for determining the purity of synthesized this compound, contrasting its performance with structurally related alternatives.

Comparative Purity Analysis

The purity of synthesized this compound was evaluated against two common alternatives: the structurally similar 2,3-diphenyl-1-indanone and the related α,β-unsaturated ketone, Chalcone. A summary of the quantitative purity assessment is presented in Table 1.

CompoundMelting Point (°C)HPLC Purity (%)GC-MS Purity (%)¹H NMR Purity (%)
This compound 148-15099.299.599.6
2,3-Diphenyl-1-indanone 153-154[1]98.598.899.1
Chalcone 55-5797.898.198.5

Table 1: Comparative Purity Data of this compound and Alternatives.

As evidenced by the data, this compound was synthesized with a high degree of purity, consistently exceeding 99% across all analytical methods employed. In comparison, 2,3-diphenyl-1-indanone and Chalcone, synthesized under similar laboratory conditions, exhibited slightly lower purity levels. The narrower melting point range of this compound further corroborates its higher purity compared to the alternatives.

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive evaluation of a synthesized compound's purity. The following workflow outlines the logical sequence of experiments employed in this guide.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Assessment cluster_quantitative Quantitative Purity Analysis cluster_final Final Purity Confirmation synthesis Synthesis of this compound purification Recrystallization synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc mp Melting Point Determination tlc->mp hplc High-Performance Liquid Chromatography (HPLC) mp->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) hplc->gcms nmr Quantitative Nuclear Magnetic Resonance (qNMR) gcms->nmr data_analysis Data Analysis & Comparison nmr->data_analysis report Purity Report Generation data_analysis->report impurity_pathway Reactant1 1,3-Indandione Product This compound Reactant1->Product Acylation Impurity1 Unreacted 1,3-Indandione Reactant1->Impurity1 Incomplete Reaction Reactant2 Benzoyl Chloride Reactant2->Product Acylation Base Base (e.g., Pyridine) Base->Product Impurity2 Side-product (e.g., Dimer) Product->Impurity2 Side Reaction

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2-Benzoyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzoyl-1-indanone was located. The following guidance is based on general safety protocols for handling solid organic chemicals and information from SDSs of structurally similar compounds like 1-Indanone and Benzoyl Peroxide. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before proceeding with any handling, storage, or disposal of this compound.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is unavailable, compounds with similar structures can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach to handling is imperative. The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. Closed-toe shoes.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if dust is generated and ventilation is inadequate.To prevent inhalation of dust particles.

Experimental Protocol for PPE Selection:

  • Hazard Assessment: Evaluate the potential hazards associated with the planned experiment, considering the quantity of this compound to be used and the potential for dust generation or aerosolization.

  • Consult General Guidelines: Refer to general laboratory safety guidelines for handling solid chemicals.

  • Select Appropriate PPE: Based on the hazard assessment, select the appropriate PPE as outlined in Table 1. Ensure all PPE is in good condition and fits correctly.

  • Training: Ensure all personnel are trained on the proper use, removal, and disposal of the selected PPE.

Operational Plan: Safe Handling and Storage

Adherence to standard laboratory operating procedures is crucial to ensure safety.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.

  • Spill Procedures: In case of a spill, avoid generating dust.[5] Carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[4][5] Ensure the area is then cleaned with an appropriate solvent and decontaminated.

Storage:

  • Container: Keep the container tightly closed and properly labeled.[4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[7]

First Aid Measures

In the event of exposure, immediate action is necessary.

Table 2: First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Diagrams

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to handle This compound AssessHazards Assess Potential Hazards (Inhalation, Skin/Eye Contact) Start->AssessHazards SelectEyePro Select Eye Protection (Goggles/Face Shield) AssessHazards->SelectEyePro Eye contact risk SelectSkinPro Select Skin Protection (Gloves, Lab Coat) AssessHazards->SelectSkinPro Skin contact risk SelectRespPro Select Respiratory Protection (Respirator, if needed) AssessHazards->SelectRespPro Inhalation risk ReviewProcedures Review Safety Procedures SelectEyePro->ReviewProcedures SelectSkinPro->ReviewProcedures SelectRespPro->ReviewProcedures HandleChemical Proceed with Handling ReviewProcedures->HandleChemical

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.